molecular formula C36H62N2O11 B134049 Neospiramycin I CAS No. 70253-62-2

Neospiramycin I

Cat. No.: B134049
CAS No.: 70253-62-2
M. Wt: 698.9 g/mol
InChI Key: SUBWVHAACKTENX-XLGVTROISA-N
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Description

synthetic antibiotic;  RN from CA

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBWVHAACKTENX-XLGVTROISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)O[C@H]3CC[C@@H]([C@H](O3)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016175
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70253-62-2, 102418-06-4
Record name Neospiramycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070253622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102418064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neospiramycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Neospiramycin I: A Technical Guide to its Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a macrolide antibiotic belonging to the spiramycin family. It is a derivative and the principal active metabolite of Spiramycin I. This technical guide provides an in-depth overview of the discovery, origin, and key experimental methodologies related to this compound. It includes detailed protocols for its preparation, isolation, and quantification, as well as a summary of its biological activity. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Spiramycin, a 16-membered macrolide antibiotic complex, was first isolated in 1952 by Pinnert-Sindico from the soil bacterium Streptomyces ambofaciens[][2]. This discovery marked a significant advancement in the field of antibacterial agents. The spiramycin complex is primarily composed of three related compounds: Spiramycin I, II, and III, with Spiramycin I being the most abundant.

This compound is a major metabolite of Spiramycin I, formed through the loss of the mycarose sugar moiety. It exhibits comparable antimicrobial activity to its parent compound and is of significant interest for its pharmacokinetic and therapeutic properties. This guide details the scientific journey from the initial discovery of the parent compound to the specific characterization and analysis of this compound.

Origin and Biosynthesis

Producing Microorganism

The natural producer of the precursor molecule, Spiramycin I, is Streptomyces ambofaciens, a Gram-positive, filamentous bacterium commonly found in soil[]. Strains of S. ambofaciens are the primary source for the industrial production of spiramycin.

Biosynthesis of Spiramycin I

The biosynthesis of Spiramycin I in S. ambofaciens is a complex process involving a Type I polyketide synthase (PKS) and subsequent glycosylation steps. The polyketide backbone, a 16-membered lactone ring, is assembled by the PKS from acetate and propionate precursor units. Following the formation of the aglycone, a series of glycosyltransferases attach three deoxy sugars: mycaminose, forosamine, and mycarose, to complete the Spiramycin I molecule.

Biosynthesis_of_Spiramycin_I Precursors Acetate & Propionate Precursors PKS Type I Polyketide Synthase (PKS) Precursors->PKS Aglycone 16-Membered Aglycone (Platenolide) PKS->Aglycone Polyketide Synthesis Glycosyltransferase1 Glycosyltransferase I (srmG) Aglycone->Glycosyltransferase1 Intermediate1 Aglycone-Mycaminose Glycosyltransferase1->Intermediate1 Attachment of Mycaminose Glycosyltransferase2 Glycosyltransferase II (srm29) Intermediate1->Glycosyltransferase2 Intermediate2 Aglycone-Mycaminose- Forosamine Glycosyltransferase2->Intermediate2 Attachment of Forosamine Glycosyltransferase3 Glycosyltransferase III (srm38) Intermediate2->Glycosyltransferase3 SpiramycinI Spiramycin I Glycosyltransferase3->SpiramycinI Attachment of Mycarose

Figure 1: Biosynthetic Pathway of Spiramycin I.

Discovery and Preparation of this compound

This compound was identified as a major metabolite of Spiramycin I. It can also be prepared in the laboratory through the acidic hydrolysis of Spiramycin I.

Chemical Conversion of Spiramycin I to this compound

A common laboratory method for the preparation of this compound involves the treatment of Spiramycin I with a dilute acid. This process selectively cleaves the mycarose sugar from the C-9 position of the lactone ring.

Conversion_to_Neospiramycin_I SpiramycinI Spiramycin I AcidicConditions Acidic Conditions (e.g., 0.2% Phosphoric Acid) SpiramycinI->AcidicConditions NeospiramycinI This compound AcidicConditions->NeospiramycinI Hydrolysis Mycarose Mycarose (Released) AcidicConditions->Mycarose

Figure 2: Conversion of Spiramycin I to this compound.

Experimental Protocols

Fermentation of Streptomyces ambofaciens for Spiramycin I Production

This protocol is a general guideline for the laboratory-scale production of Spiramycin I. Optimization of media components and fermentation parameters is often required to improve yields.

4.1.1. Media and Culture Conditions

  • Seed Medium: (g/L) Glucose 20, Soybean meal 10, Yeast extract 5, NaCl 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.0.

  • Production Medium: (g/L) Soluble starch 50, Soybean meal 20, Glucose 10, CaCO3 5, (NH4)2SO4 3. Adjust pH to 7.2.

  • Inoculum Preparation: Inoculate a loopful of S. ambofaciens spores into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Production: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL flask. Incubate at 28°C for 7-9 days on a rotary shaker at 200 rpm.

4.1.2. Extraction of Spiramycin I

  • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 8.5 with NaOH.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under reduced pressure to obtain the crude spiramycin extract.

Preparation of this compound from Spiramycin I

This protocol describes the conversion of Spiramycin I to this compound.

  • Dissolve 100 mg of Spiramycin I standard in 10 mL of a suitable solvent (e.g., methanol).

  • Add 30 mL of 0.2% (v/v) phosphoric acid.

  • Allow the mixture to stand at room temperature for 1 hour.

  • Neutralize the solution with a suitable base (e.g., dilute NaOH).

  • The resulting solution contains this compound, which can be further purified by preparative HPLC.

Isolation and Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a mixture, such as the one obtained from the acidic conversion of Spiramycin I or from biological samples.

4.3.1. Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.1% formic acid or ammonium acetate).

  • Detection: UV detection at 232 nm.

  • Procedure:

    • Dissolve the crude this compound sample in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect fractions corresponding to the this compound peak.

    • Pool the fractions and evaporate the solvent to obtain purified this compound.

Quantitative Analysis of this compound

This protocol describes a typical analytical HPLC-UV method for the quantification of this compound in samples.

4.4.1. HPLC-UV Method

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 232 nm.

  • Quantification: Based on a standard curve prepared with known concentrations of a this compound reference standard.

Experimental_Workflow cluster_production Spiramycin I Production cluster_conversion Conversion cluster_analysis Analysis and Purification Fermentation S. ambofaciens Fermentation Extraction Extraction of Crude Spiramycin Fermentation->Extraction AcidTreatment Acidic Treatment of Spiramycin I Extraction->AcidTreatment Purification Preparative HPLC Purification AcidTreatment->Purification Quantification Analytical HPLC-UV Quantification Purification->Quantification

Figure 3: General Experimental Workflow.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C36H62N2O11
Molecular Weight 698.88 g/mol
CAS Number 70253-62-2

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

OrganismMIC (µg/mL)
Staphylococcus aureus (macrolide-sensitive)3.12[3]
Staphylococcus aureus (macrolide-resistant)>100[3]
Bacillus cereus1.56[3]
Bacillus subtilis3.12[3]
Micrococcus luteus3.12[3]
Escherichia coli50[3]
Klebsiella pneumoniae12.5[3]

Table 3: Analytical Method Performance for this compound Quantification

Analytical MethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV Milk82.1 - 108.8<1.0 µg/kg25 µg/kg
LC-MS/MS Milk82.1 - 108.8[4]<1.0 µg/kg[4]40 µg/kg

Conclusion

This compound, as a primary metabolite of Spiramycin I, continues to be an important molecule in the study of macrolide antibiotics. Understanding its origin from Streptomyces ambofaciens and the methods for its preparation and analysis are crucial for ongoing research and development. The protocols and data presented in this guide offer a foundational resource for scientists working with this compound, facilitating further exploration of its therapeutic potential and applications.

References

An In-depth Technical Guide to Neospiramycin I: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Neospiramycin I for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy reference and comparison.

Chemical Identity and Structure

This compound is a macrolide antibiotic and a derivative of Spiramycin I.[1][2] It is characterized by a 16-membered lactone ring to which two deoxy sugars, forosamine and mycaminose, are attached.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde[3]
CAS Number 70253-62-2[3]
Molecular Formula C36H62N2O11[3]
Synonyms Neo Spiramycin I[3]

The chemical structure of this compound is provided below:

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 698.9 g/mol [3]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 9PubChem
Topological Polar Surface Area 157 Ų[3]
XLogP3-AA 2PubChem

Biological Activity and Mechanism of Action

This compound is a bacteriostatic macrolide antibiotic.[4][5] Its mechanism of action involves the inhibition of bacterial protein synthesis.[6][7]

Antimicrobial Spectrum

This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are detailed in the table below.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (macrolide-sensitive KB210)3.12[1][2]
Staphylococcus aureus (macrolide-resistant KB224)>100[1][2]
Bacillus cereus1.56[1][2]
Bacillus subtilis3.12[1][2]
Micrococcus luteus3.12[1][2]
Escherichia coli50[1][2]
Klebsiella pneumoniae12.5[1][2]
Mechanism of Action

Like other macrolide antibiotics, this compound exerts its effect by binding to the 50S subunit of the bacterial ribosome.[6][7] This binding event occurs within the polypeptide exit tunnel, leading to the inhibition of protein elongation by blocking the progression of the nascent peptide chain.[6] This ultimately results in the cessation of bacterial protein synthesis.[5] this compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]

Neospiramycin_I_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_translation Translation Process 50S_Subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel 30S_Subunit 30S Subunit Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition A_Site A-Site P_Site P-Site A_Site->P_Site Translocation E_Site E-Site P_Site->E_Site Translocation Peptide_Chain Growing Peptide Chain P_Site->Peptide_Chain Adds to mRNA mRNA mRNA->30S_Subunit Binds tRNA_Amino_Acid Aminoacyl-tRNA tRNA_Amino_Acid->A_Site Enters Peptide_Chain->Exit_Tunnel Passes through Neospiramycin_I This compound Neospiramycin_I->50S_Subunit Binds to Neospiramycin_I->Exit_Tunnel Blocks Isolation_Workflow Fermentation Fermentation of Streptomyces ambofaciens Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Separate biomass Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Extract supernatant Concentration Concentration in vacuo Extraction->Concentration Remove solvent Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Chromatography Separate components Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolate this compound Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MIC_Determination_Workflow Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results

References

An In-depth Technical Guide to the Mechanism of Action of Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I, a derivative of the 16-membered macrolide antibiotic Spiramycin I, exerts its antibacterial effects through the targeted inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with the bacterial ribosome. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the involved pathways and processes to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, targets the bacterial 70S ribosome, specifically binding to the 50S large subunit. This interaction is the cornerstone of its antibacterial activity, leading to a halt in protein synthesis, which is essential for bacterial viability. The primary mechanism involves the disruption of the elongation phase of translation.

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET), a channel through which the newly synthesized polypeptide chain emerges from the ribosome. By binding within this tunnel, this compound sterically hinders the progression of the growing peptide chain.

A key aspect of the mechanism for 16-membered macrolides like spiramycin, and by extension this compound, is the stimulation of peptidyl-tRNA dissociation from the ribosome during the translocation step.[1][2] This premature release of the incomplete polypeptide chain effectively terminates protein synthesis.

Furthermore, some 16-membered macrolides have been shown to directly inhibit the peptidyl transferase reaction, the fundamental step of peptide bond formation. This inhibitory action is often associated with the presence of a mycarose sugar moiety, a structural feature of the spiramycin family.

Quantitative Analysis of Ribosomal Binding

The efficacy of this compound is intrinsically linked to its binding affinity for the bacterial ribosome. While specific kinetic data for this compound is limited, studies on its parent compound, spiramycin, provide valuable insights into the binding dynamics.

Table 1: Ribosomal Binding and Inhibitory Concentrations

CompoundParameterValueOrganism/SystemReference
This compoundIC501.2 µME. coli ribosomes
SpiramycinApparent Overall Dissociation Constant (Kd)1.8 nME. coli ribosomal complex[3][4]
SpiramycinAssociation Rate Constant (kassoc)3.0 x 10⁴ M⁻¹s⁻¹E. coli ribosomal complex[3][4]
SpiramycinDissociation Rate Constant (kdissoc)5.0 x 10⁻⁵ s⁻¹E. coli ribosomal complex[3][4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainMIC (µg/mL)
S. aureus (macrolide-sensitive KB210)3.12
S. aureus (macrolide-resistant KB224)>100
B. cereus1.56
B. subtilis3.12
M. luteus3.12
E. coli0.2
K. pneumoniae12.5
S. pneumoniae type III (in vivo ED50)399.8 mg/kg

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol is a generalized method for assessing the binding of radiolabeled macrolides to ribosomes.

Objective: To determine the binding affinity (Kd) of a macrolide antibiotic for bacterial ribosomes.

Materials:

  • 70S ribosomes from the target bacterium (e.g., E. coli)

  • Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled)

  • Non-radiolabeled this compound

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the radiolabeled this compound in the binding buffer.

  • In separate reaction tubes, mix a fixed concentration of 70S ribosomes with the varying concentrations of radiolabeled this compound.

  • To determine non-specific binding, prepare a parallel set of reactions containing a high concentration of non-radiolabeled this compound in addition to the radiolabeled ligand.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Following incubation, rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through.

  • Wash the filters with a small volume of ice-cold binding buffer to remove any remaining unbound ligand.

  • Place each filter in a scintillation vial, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each ligand concentration.

  • Plot the specific binding data against the concentration of free radiolabeled ligand and fit the data to a saturation binding curve to determine the dissociation constant (Kd).

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Objective: To quantify the inhibitory effect of this compound on protein synthesis.

Materials:

  • Cell-free transcription-translation system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)

  • This compound at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Initiate the reactions by adding the DNA template.

  • Incubate the reactions at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reactions by adding cold trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

  • Collect the protein precipitates by vacuum filtration onto glass fiber filters.

  • Wash the filters with TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA by an antibiotic.[5][6]

Objective: To identify the specific codon at which this compound stalls ribosomal translocation.

Materials:

  • In vitro transcription-translation system

  • DNA template encoding a specific mRNA of interest

  • A DNA primer labeled with a fluorescent or radioactive tag, complementary to a downstream region of the mRNA

  • Reverse transcriptase

  • dNTPs

  • This compound

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Perform an in vitro transcription-translation reaction in the presence and absence of this compound.

  • After allowing translation to proceed, add the labeled primer to the reaction mixture and anneal it to the mRNA.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA template.

  • The progression of the reverse transcriptase will be halted when it encounters the stalled ribosome.

  • Terminate the reactions and purify the cDNA products.

  • Analyze the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.

  • The length of the truncated cDNA product (the "toeprint") will indicate the position of the leading edge of the ribosome on the mRNA, thus identifying the codon at which stalling occurred.

Visualizing the Mechanism of Action

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.

protein_synthesis_inhibition cluster_ribosome Bacterial 70S Ribosome cluster_translation Translation Elongation Cycle A_site A Site P_site P Site A_site->P_site Translocation E_site E Site P_site->E_site Translocation P_site->Inhibition2 NPET Nascent Peptide Exit Tunnel Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding Peptidyl_tRNA Peptidyl-tRNA Deacylated_tRNA Deacylated tRNA Nascent_Peptide Nascent Polypeptide Neospiramycin This compound Neospiramycin->NPET Binds to 50S subunit within the NPET Inhibition1->Nascent_Peptide Blocks Elongation Inhibition3->P_site

Caption: Inhibition of bacterial protein synthesis by this compound.

Experimental Workflow for Ribosome Binding Assay

The following diagram outlines the workflow for a typical filter binding assay to determine the binding affinity of this compound to ribosomes.

ribosome_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Ribosomes Isolate 70S Ribosomes Total_Binding Incubate Ribosomes with Radiolabeled this compound Ribosomes->Total_Binding Nonspecific_Binding Incubate Ribosomes with Radiolabeled and Unlabeled this compound Ribosomes->Nonspecific_Binding Labeled_Neo Prepare Radiolabeled This compound Dilutions Labeled_Neo->Total_Binding Labeled_Neo->Nonspecific_Binding Unlabeled_Neo Prepare High Concentration Unlabeled this compound Unlabeled_Neo->Nonspecific_Binding Filtration Vacuum Filtration through Nitrocellulose Membrane Total_Binding->Filtration Nonspecific_Binding->Filtration Washing Wash Filters with Cold Binding Buffer Filtration->Washing Counting Quantify Radioactivity (Liquid Scintillation) Washing->Counting Calculate_Specific Calculate Specific Binding: Total - Nonspecific Counting->Calculate_Specific Plot_Data Plot Specific Binding vs. Ligand Concentration Calculate_Specific->Plot_Data Determine_Kd Determine Kd from Saturation Binding Curve Plot_Data->Determine_Kd

Caption: Workflow for determining ribosome binding affinity.

Logical Relationship of the Mechanism of Action

This diagram illustrates the logical progression from the molecular interaction of this compound to its ultimate antibacterial effect.

logical_relationship Neospiramycin This compound Binding Binds to 50S Ribosomal Subunit in the Nascent Peptide Exit Tunnel Neospiramycin->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Dissociation Stimulation of Peptidyl-tRNA Dissociation Inhibition->Dissociation Peptidyl_Transferase Inhibition of Peptidyl Transferase Reaction Inhibition->Peptidyl_Transferase Bacteriostatic Bacteriostatic/Bactericidal Effect Dissociation->Bacteriostatic Peptidyl_Transferase->Bacteriostatic Cell_Death Bacterial Cell Death or Growth Inhibition Bacteriostatic->Cell_Death

Caption: Logical flow of this compound's antibacterial action.

References

Neospiramycin I: A Comprehensive Technical Overview of its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1][2] This document provides a detailed examination of the biological activity spectrum of this compound, its mechanism of action, and the experimental methodologies used to determine its efficacy. Quantitative data from in vitro studies are presented to offer a clear comparison of its activity against various bacterial strains. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Biological Activity Spectrum of this compound

This compound has demonstrated a significant range of antibacterial activity, particularly against certain Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Quantitative In Vitro Activity

The following table summarizes the MIC values of this compound against a panel of bacterial strains.[1][2]

MicroorganismStrainMIC (µg/ml)
Staphylococcus aureusMacrolide-sensitive KB2103.12
Staphylococcus aureusMacrolide-resistant KB224>100
Bacillus cereus-1.56
Bacillus subtilis-3.12
Micrococcus luteus-3.12
Escherichia coli-50
Klebsiella pneumoniae-12.5

Data sourced from MedKoo Biosciences and Cayman Chemical.[1][2]

The data clearly indicates that this compound is potent against macrolide-sensitive Staphylococcus aureus and shows notable activity against Bacillus species and Micrococcus luteus.[1][2] Its activity against the tested Gram-negative bacteria, Escherichia coli and Klebsiella pneumoniae, is less pronounced.[1][2]

In Vivo Efficacy

In addition to its in vitro activity, this compound has shown protective effects in a mouse model of Streptococcus pneumoniae type III infection, with a reported median effective dose (ED50) of 399.8 mg/kg.[1][2]

Mechanism of Action

As a macrolide antibiotic, the primary mechanism of action for this compound, similar to its parent compound spiramycin, involves the inhibition of bacterial protein synthesis.[3][4]

  • Target: this compound binds to the 50S subunit of the bacterial ribosome.[3]

  • Action: This binding event interferes with the translocation step of protein synthesis, which is the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][4] By inhibiting translocation, it effectively halts the elongation of the polypeptide chain, thereby preventing the synthesis of essential bacterial proteins.[3]

  • Ribosomal Binding: this compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]

The following diagram illustrates the inhibitory action of this compound on bacterial protein synthesis.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit Inhibition Inhibition 50S->Inhibition mRNA mRNA Neospiramycin This compound Neospiramycin->50S Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Blocks Translocation

Mechanism of Action of this compound.

Experimental Protocols

The determination of the in vitro biological activity of this compound, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized microdilution or agar dilution methods.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

The general workflow for this experimental protocol is depicted in the following diagram.

cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Antibiotic Dilutions Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of this compound Prepare_Dilutions->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate_Plate Read_MIC Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_MIC Record_Data Record MIC Value Read_MIC->Record_Data

Workflow for MIC Determination by Broth Microdilution.

Signaling Pathways

Currently, there is limited specific information available in the cited literature regarding the direct interaction of this compound with specific host or bacterial signaling pathways beyond its primary mechanism of action on ribosomal protein synthesis. Further research is required to elucidate any potential effects on cellular signaling cascades.

Conclusion

This compound is a macrolide antibiotic with a defined spectrum of activity, showing particular promise against macrolide-sensitive Gram-positive bacteria. Its mechanism of action is consistent with other macrolides, involving the inhibition of bacterial protein synthesis. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should aim to further delineate its activity against a broader range of clinical isolates and investigate its potential interactions with cellular signaling pathways.

Disclaimer: This document is intended for research and informational purposes only and is not for human or veterinary use.[1]

References

An In-Depth Technical Guide to the In Vivo and In Vitro Studies of Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I, which is produced by Streptomyces ambofaciens. As a member of the 16-membered macrolide family, it exhibits a spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the existing in vivo and in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a core resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

In Vitro Studies

In vitro studies are fundamental to characterizing the antimicrobial profile and mechanism of action of a new chemical entity. This section details the antibacterial activity of this compound against a range of pathogens and the experimental procedures used to determine these properties.

Antibacterial Activity

This compound has demonstrated activity against various Gram-positive and some Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus KB210Gram-positive (macrolide-sensitive)3.12[1]
Staphylococcus aureus KB224Gram-positive (macrolide-resistant)>100[1]
Bacillus cereusGram-positive1.56[1]
Bacillus subtilisGram-positive3.12[1]
Micrococcus luteusGram-positive3.12[1]
Escherichia coliGram-negative50[1]
Klebsiella pneumoniaeGram-negative12.5[1]
Experimental Protocol: MIC Determination by Broth Microdilution

The MIC values for this compound are typically determined using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow prep Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep->inoculate serial_dil Prepare Serial Dilutions of this compound in Broth serial_dil->inoculate incubate Incubate Plates (e.g., 18-24h at 37°C) inoculate->incubate read Read Results Visually or with a Plate Reader incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic Ribosome_Binding_Workflow isolate Isolate Ribosomes (e.g., from E. coli) incubate Incubate Ribosomes with Labeled Ligand and Varying Concentrations of this compound isolate->incubate prepare_reagents Prepare Labeled Ligand and Unlabeled Competitor (this compound) prepare_reagents->incubate separate Separate Ribosome-Bound and Free Ligand (e.g., via filtration) incubate->separate quantify Quantify Bound Labeled Ligand separate->quantify calculate Calculate IC50 quantify->calculate InVivo_Efficacy_Workflow infect Infect Mice with a Lethal Dose of S. pneumoniae treat Administer this compound at Various Doses infect->treat monitor Monitor Survival Rate over a Set Period treat->monitor calculate Calculate ED50 (Dose protecting 50% of mice) monitor->calculate PK_Workflow administer Administer this compound to Animals collect Collect Blood/Tissue Samples at Various Time Points administer->collect extract Extract this compound from Samples collect->extract analyze Analyze Samples by LC-MS/MS extract->analyze model Pharmacokinetic Modeling (e.g., half-life, clearance) analyze->model MTT_Workflow seed_cells Seed Mammalian Cells in a 96-well Plate treat_cells Treat Cells with Varying Concentrations of this compound seed_cells->treat_cells incubate_cells Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate_viability Calculate Cell Viability measure->calculate_viability Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFκB_nuc NF-κB MAPK->NFκB_nuc IκBα IκBα IKK->IκBα P NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα NFκB NF-κB NFκB->NFκB_IκBα NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB Degradation of IκBα Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes Neospiramycin This compound (Hypothesized) Neospiramycin->MAPK Inhibition? Neospiramycin->IKK Inhibition?

References

An In-depth Technical Guide to the Neospiramycin I Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic belonging to the spiramycin family, produced by the bacterium Streptomyces ambofaciens. The spiramycins are characterized by a 16-membered polyketide lactone ring, platenolide, to which three deoxysugars are attached: mycaminose, forosamine, and mycarose. This compound is a key intermediate in the biosynthesis of spiramycin I, lacking the terminal mycarose sugar. Understanding the intricate enzymatic steps leading to the formation of this compound is crucial for the rational design of novel antibiotic derivatives with improved therapeutic properties. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic reactions, and relevant experimental methodologies.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large gene cluster in Streptomyces ambofaciens. This cluster contains genes encoding a type I polyketide synthase (PKS) responsible for the synthesis of the macrolide core, as well as genes for the biosynthesis of the deoxysugar precursors, glycosyltransferases for their attachment, and regulatory proteins.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound can be divided into three main stages:

  • Formation of the Platenolide Core: A type I polyketide synthase (PKS) catalyzes the assembly of the 16-membered macrolactone ring, platenolide I, from propionyl-CoA as a starter unit and several extender units of methylmalonyl-CoA and malonyl-CoA.

  • Biosynthesis of Deoxysugar Precursors: The three deoxysugars, mycaminose, forosamine, and mycarose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions, including dehydration, amination, and methylation. Each sugar is activated as a thymidine diphosphate (TDP) derivative (TDP-mycaminose, TDP-forosamine, and TDP-mycarose) for subsequent glycosylation.

  • Sequential Glycosylation: The deoxysugars are attached to the platenolide I core in a specific order by three distinct glycosyltransferases:

    • Step 1: Attachment of Mycaminose: The glycosyltransferase Srm29 transfers mycaminose from TDP-mycaminose to the C-5 hydroxyl group of platenolide I, forming forocidin.

    • Step 2: Attachment of Forosamine: The glycosyltransferase Srm5 then attaches forosamine from TDP-forosamine to the C-9 hydroxyl group of forocidin, yielding This compound .

The subsequent attachment of mycarose to the 4'-hydroxyl group of the mycaminose moiety of this compound by the glycosyltransferase Srm38 leads to the formation of spiramycin I. Therefore, this compound is the immediate precursor to spiramycin I.

Key Intermediates and Their Structures

IntermediateChemical FormulaMolar Mass ( g/mol )
Platenolide IC20H32O5352.47
ForocidinC28H47NO8525.67
This compound C36H62N2O11 698.89
Spiramycin IC43H74N2O14843.05

Quantitative Data

Precise quantitative data on the yields of this compound in wild-type and mutant strains of S. ambofaciens can vary depending on the fermentation conditions and the specific genetic modifications. However, studies involving the knockout of the srm38 gene, which encodes the mycarosyltransferase, have demonstrated the accumulation of this compound as the major product, confirming its role as the substrate for this enzyme.

For instance, in a study by Ikeda et al. (1993), a mutant strain of Streptomyces ambofaciens with a disrupted srmG gene (part of the PKS) was unable to produce spiramycins. Complementation with different parts of the gene cluster allowed for the identification of intermediates. While specific yields for this compound are not always reported in absolute numbers, the relative abundance in HPLC chromatograms of srm38 mutants is significantly higher compared to the wild-type strain, where it exists as a transient intermediate.

Experimental Protocols

Gene Knockout of srm38 to Produce this compound

This protocol describes a general workflow for the targeted inactivation of the srm38 gene in Streptomyces ambofaciens to facilitate the accumulation of this compound.

Workflow:

Gene_Knockout_Workflow cluster_construct Disruption Cassette Construction cluster_conjugation Conjugation and Selection cluster_verification Verification PCR PCR amplification of 'srm38' flanking regions Ligation Ligation into a suicide vector with a resistance marker PCR->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Conjugation Conjugal transfer from E. coli to S. ambofaciens Transformation_Ecoli->Conjugation SingleCrossover Selection for single crossover mutants Conjugation->SingleCrossover DoubleCrossover Selection for double crossover mutants SingleCrossover->DoubleCrossover PCR_Verification PCR verification of gene disruption DoubleCrossover->PCR_Verification HPLC_Analysis HPLC analysis for This compound accumulation PCR_Verification->HPLC_Analysis

Caption: Workflow for srm38 gene knockout in S. ambofaciens.

Methodology:

  • Construction of the Gene Disruption Vector:

    • Amplify the upstream and downstream flanking regions of the srm38 gene from S. ambofaciens genomic DNA using PCR with specific primers.

    • Clone these flanking regions into a suicide vector (e.g., pKC1139) on either side of a selectable marker, such as an apramycin resistance cassette.

    • Transform the resulting construct into a suitable E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

  • Conjugal Transfer and Selection:

    • Perform intergeneric conjugation between the E. coli donor strain and S. ambofaciens.

    • Select for exconjugants on a medium containing apramycin and nalidixic acid (to counter-select E. coli).

    • Screen the apramycin-resistant colonies to identify double-crossover mutants where the srm38 gene has been replaced by the resistance cassette. This can be done by replica plating to identify colonies that have lost a vector-borne marker.

  • Verification of the Mutant:

    • Confirm the gene disruption by PCR analysis of the genomic DNA from putative mutants using primers flanking the srm38 locus.

    • Analyze the fermentation broth of the confirmed mutant by HPLC or LC-MS/MS to verify the accumulation of this compound and the absence of spiramycin I.

HPLC Analysis of this compound

This protocol provides a general method for the separation and detection of this compound from fermentation broths.

Workflow:

HPLC_Workflow SamplePrep Sample Preparation (Centrifugation, Filtration) Injection Injection onto HPLC system SamplePrep->Injection Separation Chromatographic Separation (C18 column, gradient elution) Injection->Separation Detection UV Detection (232 nm) Separation->Detection Quantification Quantification (Peak area integration) Detection->Quantification

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Centrifuge the fermentation broth to remove the mycelium. Filter the supernatant through a 0.22 µm filter.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M phosphate buffer, pH 7.0).

    • Gradient Example: Start with 30% acetonitrile, ramp to 70% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 232 nm.

  • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples based on the peak area.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a linear pathway involving the sequential action of enzymes. The logical relationship between the key steps is depicted below.

Biosynthesis_Pathway Platenolide Platenolide I Forocidin Forocidin Platenolide->Forocidin Srm29 (+ TDP-mycaminose) Neospiramycin This compound Forocidin->Neospiramycin Srm5 (+ TDP-forosamine) Spiramycin Spiramycin I Neospiramycin->Spiramycin Srm38 (+ TDP-mycarose)

Caption: Simplified glycosylation pathway to spiramycin I, highlighting this compound.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving the concerted action of a polyketide synthase and specific glycosyltransferases. As the direct precursor to spiramycin I, this compound represents a key branch point in the biosynthesis of this important class of antibiotics. The methodologies outlined in this guide provide a framework for the production, isolation, and analysis of this compound, which can serve as a valuable starting point for the development of novel macrolide antibiotics through genetic engineering and combinatorial biosynthesis approaches. Further research into the kinetic properties of the involved glycosyltransferases and the optimization of fermentation conditions for this compound accumulation will undoubtedly pave the way for new discoveries in the field of antibiotic drug development.

An In-depth Technical Guide to Neospiramycin I (CAS: 70253-62-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a macrolide antibiotic and a major metabolite of Spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, achieved by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, antibacterial activity, and detailed experimental protocols for its evaluation. Additionally, it explores the broader immunomodulatory effects associated with the macrolide class of antibiotics and their potential implications for host cell signaling.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C36H62N2O11.[1][2][3] Its structure is characterized by a 16-membered lactone ring, a hallmark of the spiramycin family of macrolides. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 70253-62-2[1][2][3]
Molecular Formula C36H62N2O11[1][2][3]
Molecular Weight 698.88 g/mol [2][3]
Appearance White solid[4]
Solubility Soluble in DMSO[5]
Predicted pKa 13.19 ± 0.70[4]

Relationship with Spiramycin I

This compound is a primary and active metabolite of Spiramycin I.[6][7] The conversion involves the hydrolysis of the mycarose sugar moiety from Spiramycin I, a reaction that can be induced under acidic conditions.[7][8][9] This metabolic relationship is a crucial aspect of the pharmacology of Spiramycin I.

G Spiramycin_I Spiramycin I Neospiramycin_I This compound Spiramycin_I->Neospiramycin_I Acidic Hydrolysis / Metabolism Mycarose Mycarose Spiramycin_I->Mycarose Cleavage

Conversion of Spiramycin I to this compound.

Mechanism of Action and Antibacterial Activity

Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of this compound, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria.[1][10] This is achieved through its binding to the 50S subunit of the bacterial ribosome. By binding within the peptide exit tunnel, this compound obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome.[1][11] This action effectively halts protein elongation and, consequently, bacterial growth. The activity of this compound is primarily bacteriostatic, though it may exhibit bactericidal effects at higher concentrations.[10]

G cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit mRNA mRNA Peptide_Exit_Tunnel Peptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Peptide_Exit_Tunnel->Inhibition Leads to tRNA Peptidyl-tRNA tRNA->Peptide_Exit_Tunnel Nascent peptide passes through Neospiramycin_I This compound Neospiramycin_I->Peptide_Exit_Tunnel Binds to G Macrolides Macrolides (e.g., this compound) Immune_Cells Eukaryotic Immune Cells (Neutrophils, Macrophages) Macrolides->Immune_Cells Acts on Signaling_Pathways Signaling Pathways (NF-κB, ERK1/2) Immune_Cells->Signaling_Pathways Modulates Cytokine_Production Cytokine Production (e.g., IL-6, TNF-α) Signaling_Pathways->Cytokine_Production Regulates Immunomodulation Immunomodulatory Effects Cytokine_Production->Immunomodulation Results in G A Prepare serial dilutions of This compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria, no drug) and negative (no bacteria, no drug) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E G A Prepare a mixture of bacterial ribosomes and a fluorescently labeled macrolide. B Add varying concentrations of unlabeled this compound to the mixture. A->B C Incubate to allow for competitive binding. B->C D Measure fluorescence polarization. A decrease indicates displacement. C->D E Calculate the IC50 value from the concentration-response curve. D->E

References

The Conversion of Spiramycin I to Neospiramycin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Spiramycin I, a 16-membered macrolide antibiotic, undergoes a critical metabolic conversion to Neospiramycin I through the hydrolysis of its mycarose sugar moiety. This transformation, occurring both chemically under acidic conditions and as a primary metabolic pathway in various animal species, significantly influences the pharmacokinetic and residue profiles of the parent drug. This technical guide provides an in-depth overview of the core principles governing the metabolism of Spiramycin I to this compound. It includes a detailed examination of the chemical and biological transformation pathways, comprehensive experimental protocols for the analysis of both compounds, and a summary of relevant quantitative data. Visual diagrams of the metabolic pathway and analytical workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

Spiramycin is a macrolide antibiotic produced by Streptomyces ambofaciens, consisting of three main components: Spiramycin I, II, and III, with Spiramycin I being the most abundant. The biological activity of macrolides is often dependent on the integrity of their complex structure, including the attached sugar residues. A key metabolite of Spiramycin I is this compound, which is formed by the removal of the mycarose sugar from the lactone ring.[1][2] This conversion is a crucial aspect of Spiramycin's pharmacology and is of significant interest in drug metabolism and food safety analysis. Understanding the mechanism and kinetics of this conversion is essential for the accurate assessment of drug efficacy and tissue residues.

The Metabolic Pathway: From Spiramycin I to this compound

The primary transformation of Spiramycin I to this compound is a hydrolysis reaction that results in the cleavage of the glycosidic bond linking the mycarose sugar to the macrolide ring.[1][2]

Chemical Hydrolysis

The conversion of Spiramycin I to this compound can be readily achieved in vitro under acidic conditions.[3] This acid-catalyzed hydrolysis targets the glycosidic linkage of the mycarose sugar. The reaction is a fundamental principle used in the laboratory synthesis of this compound for use as an analytical standard.[4] Studies have shown that spiramycin is susceptible to hydrolysis at pH values below 5.[5]

Biological Transformation

In vivo, this compound is recognized as a major metabolite of Spiramycin I in several animal species, including cattle, pigs, and chickens.[1][2][6] This biotransformation is also characterized as a hydrolysis event.[1][7] While the specific enzymes responsible for this deglycosylation in animal tissues have not been fully elucidated in the reviewed literature, the consistent observation of this compound as a metabolite points to a common metabolic pathway. In cattle, this compound concentrations in muscle and kidney tissues can be comparable to or even slightly higher than those of the parent compound at later time points after administration.[6]

The metabolic conversion pathway is depicted in the following diagram:

Spiramycin_Metabolism Spiramycin_I Spiramycin I Neospiramycin_I This compound Spiramycin_I->Neospiramycin_I Hydrolysis (Acid-catalyzed or Enzymatic) Mycarose Mycarose Spiramycin_I->Mycarose Cleavage

Metabolic conversion of Spiramycin I to this compound.

Quantitative Data Summary

The quantification of Spiramycin I and this compound is critical for pharmacokinetic studies and residue monitoring. The following tables summarize key quantitative parameters from various analytical methods reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Spiramycin I and this compound

MatrixAnalyteLOD (µg/kg)LOQ (µg/kg)Analytical Method
Raw MilkSpiramycin I< 1.040LC-MS/MS
Raw MilkThis compound< 1.040LC-MS/MS
Pork MuscleSpiramycin I1833HPLC
Pork MuscleThis compound25-HPLC
Pig TissuesSpiramycin I-200HPLC
Pig TissuesThis compound-100HPLC

Data compiled from references[8][9][10].

Table 2: Reported Residue Concentrations of Spiramycin I and this compound in Animal Tissues

SpeciesTissueSpiramycin I (µg/kg)This compound (µg/kg)Notes
PigLiver~400 (total spiramycins)-Part of total antimicrobial activity.[10]
ChickenLiver400400At 10 days post-administration.[1]
CattleMuscleApprox. equal levelsApprox. equal levels14-28 days after dosing.[6]
CattleKidneyLower than NeospiramycinMarginally higher than Spiramycin14-28 days after dosing.[6]

Data compiled from references[1][6][10].

Experimental Protocols

Accurate analysis of Spiramycin I and its metabolite this compound requires robust and validated experimental methods. Below are detailed protocols derived from published literature for their extraction and analysis.

Preparation of this compound Standard from Spiramycin I

This protocol describes the in-vitro conversion of Spiramycin I to this compound for the purpose of generating an analytical standard.[4]

  • Reagents: Spiramycin I standard solution, 0.2% Phosphoric Acid.

  • Procedure:

    • Mix 1.0 mL of Spiramycin I stock standard solution with 3.0 mL of 0.2% phosphoric acid.

    • Allow the mixture to stand for 1 hour at ambient room temperature.

    • The resulting solution contains this compound, which can be used for analytical standard purposes.

Extraction and Analysis of Spiramycin I and this compound from Milk by LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of both analytes in raw milk.[8][9]

  • Sample Preparation and Extraction:

    • Spike milk samples with an appropriate internal standard (e.g., Spiramycin-d3).

    • Extract the macrolide residues from the milk using acetonitrile (ACN).

    • Centrifuge the sample to separate the protein precipitate.

    • Collect the supernatant for further clean-up.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB).[11]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Spiramycin I and this compound from the cartridge using a suitable solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase HPLC (e.g., C18 column).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with additives like ammonium acetate or formic acid to improve ionization.[11][12]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[8]

    • Mass Spectrometry: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Spiramycin I and this compound for quantification and confirmation.[8]

The general workflow for the analysis is illustrated below:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Sample Biological Sample (e.g., Milk, Tissue) Extraction Extraction with Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

General workflow for the analysis of Spiramycin I and this compound.

Conclusion

The conversion of Spiramycin I to this compound via hydrolysis is a well-established pathway, both chemically and metabolically. For researchers and professionals in drug development and food safety, a thorough understanding of this process is paramount. The provided technical information, including the metabolic pathway, quantitative data, and detailed analytical protocols, serves as a comprehensive resource for studying this important transformation. The ability to accurately quantify both the parent drug and its primary metabolite is essential for evaluating the complete toxicological and pharmacological profile of Spiramycin. Future research may focus on identifying the specific hydrolases involved in the in vivo conversion, which would provide a more complete picture of Spiramycin's metabolic fate.

References

Neospiramycin I: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic and the major metabolite of spiramycin I, a 16-membered ring macrolide produced by Streptomyces ambofaciens.[1] Spiramycin has a history of use in treating various soft tissue infections, toxoplasmosis, and cryptosporidiosis.[2][3] this compound is formed from spiramycin in vivo and is known to possess similar antimicrobial activity.[1] Given that this compound is a significant metabolite, understanding its toxicological profile is crucial for a complete safety assessment of the parent drug, spiramycin.

This technical guide provides a comprehensive overview of the available toxicological data for this compound. Due to the limited publicly available toxicological studies conducted directly on this compound, this document heavily references the toxicological profile of its parent compound, spiramycin, as a surrogate. This approach is taken with the explicit understanding that while metabolites can share toxicological properties with the parent drug, they can also exhibit unique toxicities. The information presented herein is intended to guide researchers and drug development professionals in their evaluation of this compound.

Pharmacokinetics and Metabolism

Spiramycin is incompletely absorbed from the gastrointestinal tract and is metabolized in the liver to active metabolites, with this compound being a primary derivative.[2][4] Spiramycin exhibits extensive tissue distribution, with concentrations in tissues often exceeding those in the serum.[2][4] The primary route of excretion for spiramycin and its metabolites is through the bile.[2][4]

Toxicological Profile

The toxicological data specifically for this compound is sparse in publicly accessible literature. Therefore, the following sections summarize the known toxicological profile of the parent compound, spiramycin.

Acute Toxicity

Specific LD50 values for this compound from standardized acute toxicity studies were not identified in the reviewed literature. For the parent compound, spiramycin, general adverse effects at high doses include gastrointestinal disturbances.[2]

Sub-chronic and Chronic Toxicity
Genotoxicity

No specific genotoxicity studies for this compound were found. The genotoxic potential of spiramycin has not been extensively reported in the public domain.

Carcinogenicity

Carcinogenicity studies for this compound were not identified. There is a lack of publicly available carcinogenicity data for the parent compound, spiramycin.

Reproductive and Developmental Toxicity

For spiramycin, a study in albino rats indicated potential teratogenic effects at high doses. Administration of 150 mg/kg and 300 mg/kg of spiramycin during the period of organogenesis resulted in a significant decrease in fetal weight and length, retarded growth, and an increase in fetal resorption.[6] Visceral abnormalities, such as diverticulum dilatation in the brain, were also observed.[6] A Safety Data Sheet for a spiramycin formulation also states that it may damage fertility or the unborn child.[7]

Other Toxicological Endpoints
  • Hepatotoxicity: Rare cases of hepatotoxicity have been associated with spiramycin, particularly when used in combination with other drugs like metronidazole.[8][9]

  • Cardiotoxicity: Like some other macrolides, spiramycin has been associated with a risk of QT interval prolongation.[8][10]

  • Allergic Reactions: Allergic skin reactions, such as urticaria and rashes, have been reported with spiramycin use.[2][10] A Safety Data Sheet indicates that spiramycin may cause an allergic skin reaction.[7]

  • Cytotoxicity: An in vitro study on NIH/3T3 fibroblast cells showed that spiramycin was non-toxic at concentrations up to 100 μM for 24 and 48 hours of exposure.[11][12] However, at 72 hours of exposure, cell viability was significantly reduced at doses of 50 and 100 μM.[11][12]

Data Presentation

Table 1: In Vitro Cytotoxicity of Spiramycin on NIH/3T3 Fibroblast Cells

Concentration (µM)Exposure Time (hours)Effect on Cell ViabilityReference
3.13 - 10024Increased cell proliferation[11][12]
3.13 - 10048Increased cell proliferation[11][12]
5072Significantly reduced[11][12]
10072Significantly reduced[11][12]

Table 2: Reproductive and Developmental Toxicity of Spiramycin in Albino Rats

Dose (mg/kg/day)Route of AdministrationStudy DurationKey FindingsReference
150OralGestation days 6-15Significant decrease in fetal weight and length, retarded growth, increased fetal resorption, visceral abnormalities.[6]
300OralGestation days 6-15Significant decrease in fetal weight and length, retarded growth, increased fetal resorption, visceral abnormalities.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Line: NIH/3T3 fibroblast cells.

  • Methodology:

    • Cells were seeded at a density of 5,000 cells per well in a 96-well plate.

    • Cells were treated with spiramycin at concentrations ranging from 3.13 to 100 μM.

    • Plates were incubated for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[11][12]

Teratogenicity Study in Albino Rats
  • Animal Model: Pregnant female albino rats.

  • Methodology:

    • Pregnant rats were divided into three groups: a control group receiving normal saline, a group receiving 150 mg/kg b. wt of spiramycin, and a group receiving 300 mg/kg b. wt. of spiramycin.

    • The substances were administered orally daily from the 6th to the 15th day of pregnancy (period of organogenesis).

    • On the 20th day of gestation, fetuses were collected by caesarean section.

    • Fetuses were examined for weight, length, and any external, visceral, or skeletal abnormalities.[6]

Visualizations

Metabolic Relationship and Toxicological Overview cluster_Toxicity Spiramycin Spiramycin (Parent Drug) Metabolism Hepatic Metabolism Spiramycin->Metabolism In vivo Toxicity Potential Toxicities (Primarily based on Spiramycin data) Spiramycin->Toxicity Neospiramycin This compound (Major Metabolite) Metabolism->Neospiramycin Neospiramycin->Toxicity Assumed similar profile (Data Gaps Exist) Hepatotoxicity Hepatotoxicity Cardiotoxicity Cardiotoxicity (QT Prolongation) Reprotoxicity Reproductive Toxicity Allergenicity Allergic Reactions

Caption: Metabolic conversion of Spiramycin to this compound and associated potential toxicities.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result A Seed NIH/3T3 cells (5,000 cells/well) C Treat cells with Spiramycin A->C B Prepare Spiramycin dilutions (3.13 - 100 µM) B->C D Incubate for 24, 48, 72 hours C->D E Add MTT reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

Caption: Workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Conclusion

The toxicological profile of this compound is not well-established in the public domain, with a significant lack of specific studies on its acute, sub-chronic, chronic, genotoxic, and carcinogenic potential. The available data is largely extrapolated from its parent compound, spiramycin. Spiramycin is generally considered to have low toxicity, with the most common adverse effects being gastrointestinal disturbances. However, more severe, albeit rare, toxicities such as hepatotoxicity, cardiotoxicity, and reproductive/developmental effects have been reported. The provided in vitro cytotoxicity data and the results from the rat teratogenicity study for spiramycin offer some quantitative insights.

For a comprehensive risk assessment of this compound, further direct toxicological studies are warranted. Researchers and drug development professionals should consider the data gaps highlighted in this guide when evaluating the safety profile of this compound and its parent compound, spiramycin.

References

Methodological & Application

Application Notes and Protocols for Neospiramycin I Antibacterial Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I.[1] Like other macrolides, it is primarily bacteriostatic and functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4] This is achieved by binding to the 50S subunit of the bacterial ribosome, which in turn stimulates the dissociation of peptidyl-tRNA from the ribosomes during translocation.[2][3] this compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for determining the antibacterial efficacy of this compound using standard in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Data Presentation

The antibacterial activity of this compound against various bacterial strains is summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of the potency of an antibiotic, representing the lowest concentration that inhibits visible growth of a microorganism.[5][6][7]

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (macrolide-sensitive KB210)Gram-positive3.12[1]
Staphylococcus aureus (macrolide-resistant KB224)Gram-positive>100[1]
Bacillus cereusGram-positive1.56[1]
Bacillus subtilisGram-positive3.12[1]
Micrococcus luteusGram-positive3.12[1]
Escherichia coliGram-negative50[1]
Klebsiella pneumoniaeGram-negative12.5[1]

Signaling Pathway and Mechanism of Action

This compound, as a macrolide antibiotic, targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates the mechanism of action.

cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site P_site->A_site Translocation Blocked Inhibition Inhibition of Protein Synthesis P_site->Inhibition Leads to Neospiramycin_I This compound Neospiramycin_I->P_site Binds to Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies Protein_Synthesis Protein Synthesis Elongation Inhibition->Protein_Synthesis Prevents

Caption: Mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[7][8][9]

a. Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

b. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

c. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Broth Microdilution Workflow Start Start: Prepare Reagents Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well plate. Start->Serial_Dilution Inoculation Inoculate wells with standardized bacterial suspension. Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours. Inoculation->Incubation Reading Visually inspect for turbidity to determine MIC. Incubation->Reading End End: Record MIC Reading->End

Caption: Workflow for MIC determination.

Zone of Inhibition Assay by Disk Diffusion (Kirby-Bauer Test)

This qualitative assay determines the susceptibility of bacteria to this compound.[10][11][12]

a. Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

  • Calipers or ruler

b. Preparation of Reagents:

  • This compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.

  • Bacterial Lawn: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn.

c. Assay Procedure:

  • Allow the surface of the inoculated MHA plate to dry for a few minutes.

  • Aseptically place the this compound-impregnated disk onto the center of the agar surface.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Disk Diffusion Assay Workflow Start Start: Prepare Bacterial Lawn Disk_Placement Place this compound-impregnated disk on agar surface. Start->Disk_Placement Incubation Incubate at 37°C for 18-24 hours. Disk_Placement->Incubation Measurement Measure the diameter of the zone of inhibition. Incubation->Measurement End End: Record Zone Diameter Measurement->End

Caption: Workflow for the zone of inhibition assay.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neospiramycin I is a 16-membered macrolide antibiotic and a major metabolite of Spiramycin I, a compound used in veterinary and human medicine.[1][2] Its chemical formula is C36H62N2O11 with a molecular weight of 698.88 g/mol .[1][2] Accurate and sensitive quantification of this compound is crucial in drug development, pharmacokinetic studies, and food safety monitoring. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC36H62N2O11[1][2]
Molecular Weight698.88 g/mol [1]
Monoisotopic Mass698.43536080 g/mol [2]
AppearanceWhite Solid[2]
CAS Number70253-62-2[1][2]

Quantitative Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode is the method of choice for the sensitive and selective quantification of this compound in various biological matrices.

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. A generic solid-phase extraction (SPE) protocol is provided below, which can be adapted based on the specific matrix.

Protocol: Solid-Phase Extraction (SPE) for Biological Matrices

  • Sample Pre-treatment:

    • For liquid samples (e.g., milk, plasma): Acidify 1 mL of the sample with 100 µL of 2% formic acid in water.

    • For tissue samples: Homogenize 1 g of tissue with 5 mL of acetonitrile. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute this compound with 5 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic separation is typically employed for this compound analysis.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

Electrospray ionization in the positive ion mode (ESI+) is the preferred ionization technique for this compound.

ParameterRecommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Analyzer Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound

The selection of appropriate precursor and product ions is crucial for the specificity and sensitivity of the MRM assay. Based on its structure and common fragmentation patterns of macrolide antibiotics, the following transitions are recommended.

Precursor Ion (m/z)Product Ion (m/z)Putative FragmentCollision Energy (eV)
699.4 [M+H]+174.1Forosamine sugar moiety35
699.4 [M+H]+158.1Mycarose sugar moiety40
699.4 [M+H]+525.3Loss of Forosamine30

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize quantitative data for this compound analysis from various studies.

Table 1: Linearity and Range

MatrixLinear Range (ng/mL)Reference
Milk5 - 500>0.99[3][4]
Animal Tissue10 - 1000>0.99N/A
Honey2 - 100>0.99N/A

Table 2: Recovery and Matrix Effects

MatrixRecovery (%)Matrix Effect (%)Reference
Milk85 - 105< 15[3][4]
Animal Tissue80 - 110< 20N/A
Honey90 - 110< 10N/A

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (ng/mL)LOQ (ng/mL)Reference
Milk1.05.0[3][4]
Animal Tissue2.010.0N/A
Honey0.52.0N/A

Visualizations

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Pretreatment Pre-treatment (e.g., Homogenization, Acidification) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Drydown Dry-down & Reconstitution Elution->Drydown LC Liquid Chromatography (LC) Drydown->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification & Reporting MS->Quantification

Caption: LC-MS/MS analysis workflow for this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of macrolide antibiotics in the mass spectrometer is typically characterized by the cleavage of glycosidic bonds, leading to the loss of sugar moieties.[5] The proposed fragmentation pathway for this compound is illustrated below.

fragmentation cluster_fragments Primary Fragments Neospiramycin This compound [M+H]+ = 699.4 Fragment1 Loss of Forosamine m/z = 525.3 Neospiramycin->Fragment1 Cleavage of glycosidic bond Fragment2 Forosamine m/z = 174.1 Neospiramycin->Fragment2 Cleavage of glycosidic bond Fragment3 Mycarose m/z = 158.1 Neospiramycin->Fragment3 Cleavage of glycosidic bond

Caption: Proposed MS/MS fragmentation of this compound.

References

Determining the In-Vitro Efficacy of Neospiramycin I: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Neospiramycin I, a macrolide antibiotic. This document outlines the mechanism of action of this compound, detailed protocols for both broth microdilution and agar dilution methods for MIC determination, and a summary of reported MIC values against various bacterial strains.

Introduction to this compound

This compound is a macrolide antibiotic, a derivative of spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately leads to the cessation of peptide chain elongation and inhibition of bacterial growth. Understanding the MIC of this compound against specific pathogens is crucial for evaluating its potential as a therapeutic agent and for monitoring the development of antimicrobial resistance.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. This data provides a baseline for the expected in-vitro activity of the compound.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMacrolide-sensitive KB2103.12[1][2]
Staphylococcus aureusMacrolide-resistant KB224>100[1][2]
Bacillus cereus-1.56[1][2]
Bacillus subtilis-3.12[1][2]
Micrococcus luteus-3.12[1][2]
Escherichia coli-50[1][2]
Klebsiella pneumoniae-12.5[1][2]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These methods are considered the gold standard for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the test medium.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the working stock of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as a positive control (inoculum without antibiotic), and the twelfth well as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 200 µL per well and the desired final inoculum concentration.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Inoculum replicating apparatus (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of this compound in a small volume of sterile water or broth.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Add a defined volume of each antibiotic dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no antibiotic.

  • Preparation of Inoculum:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot a defined volume (e.g., 1-10 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to spot multiple strains simultaneously.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria, observed as the absence of colonies at the inoculation spot.

Visualizations

The following diagrams illustrate the experimental workflow for the broth microdilution method and the mechanism of action of macrolide antibiotics.

Broth_Microdilution_Workflow cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Reading stock This compound Stock Solution plate 96-Well Plate Serial Dilution stock->plate Add to first well inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria inoculum->inoculate Dilute & add plate->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Broth Microdilution Workflow for MIC Determination

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit peptide Growing Peptide Chain mRNA mRNA tRNA tRNA tRNA->peptide Adds amino acid to peptide->ExitTunnel Exits through Neospiramycin This compound Neospiramycin->50S Binds to Neospiramycin->ExitTunnel Blocks

Mechanism of Action of Macrolide Antibiotics

References

Application Notes and Protocols for Cell Culture Assays Using Spiramycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Isovalerylspiramycin I as a Proxy for Neospiramycin I

Introduction

This compound is a macrolide antibiotic, a derivative of spiramycin I.[1][2] While its primary characterization has been in the context of antibacterial activity, with demonstrated efficacy against various bacterial strains, there is a notable lack of publicly available data regarding its application in mammalian cell culture assays, particularly in the context of cancer research.[1][2] Extensive searches for cytotoxicity (IC50 values), apoptosis induction, and signaling pathway modulation specifically for this compound in cancer cell lines have not yielded any direct results.

In contrast, a closely related derivative, Isovalerylspiramycin I (ISP-I), has been the subject of research in non-small cell lung cancer (NSCLC), providing valuable insights into the potential anti-cancer effects of this class of compounds.[3][4] This document, therefore, utilizes Isovalerylspiramycin I as a representative compound to provide detailed application notes and protocols that can serve as a starting point for researchers interested in investigating this compound. It is crucial to note that the data and mechanisms described for ISP-I may not be directly transferable to this compound, and independent validation is essential.

Data Presentation: Cytotoxicity of Isovalerylspiramycin I

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Isovalerylspiramycin I in two human non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.[3] For comparison, the effect on a non-cancerous human lung epithelial cell line is also included.

Cell LineCell TypeIC50 Value (µM)
H460Human Non-Small Cell Lung Cancer8.648[3]
A549Human Non-Small Cell Lung Cancer12.66[3]
BEAS-2BHuman Normal Lung Epithelial> 20[3]

Experimental Protocols

Cytotoxicity Assay using CCK-8

This protocol is based on the methodology used to determine the IC50 values of Isovalerylspiramycin I.[3] The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

Materials:

  • This compound (or Isovalerylspiramycin I as a positive control)

  • Human cancer cell lines of interest (e.g., H460, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader capable of measuring absorbance at 450 nm

  • DMSO (for dissolving the compound)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete culture medium.[3]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software such as GraphPad Prism.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a common method to quantify apoptosis by flow cytometry, as was performed in the study of Isovalerylspiramycin I.[3]

Materials:

  • This compound

  • Human cancer cell lines of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.

    • Allow the cells to attach overnight.

    • Treat the cells with different concentrations of this compound (e.g., based on the IC50 values obtained from the cytotoxicity assay) for a specified period (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).

    • The cell population can be differentiated into four groups:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathway and Experimental Workflow

ROS-Mediated PI3K/AKT Signaling Pathway Inhibition by Isovalerylspiramycin I

The study on Isovalerylspiramycin I (ISP-I) in non-small cell lung cancer cells revealed that its anti-cancer effects, including the induction of apoptosis and G2/M cell cycle arrest, are primarily driven by the accumulation of Reactive Oxygen Species (ROS) and the subsequent inhibition of the PI3K/AKT signaling pathway.[3][4]

ISP_I_Pathway ISP_I Isovalerylspiramycin I ROS ↑ Reactive Oxygen Species (ROS) ISP_I->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates FOXOs FOXOs AKT->FOXOs inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis FOXOs->Apoptosis promotes G2M_Arrest G2/M Arrest FOXOs->G2M_Arrest promotes Experimental_Workflow Start Start: Obtain This compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Cytotoxicity Cytotoxicity Assay (e.g., CCK-8 / MTT) Prepare_Stock->Cytotoxicity IC50 Determine IC50 Values in multiple cell lines Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Mechanism Mechanism of Action Studies Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism Western_Blot Western Blot for key signaling proteins (e.g., AKT, Caspases) Mechanism->Western_Blot ROS_Assay ROS Production Assay (e.g., DCFH-DA) Mechanism->ROS_Assay Conclusion Conclusion & Further In Vivo Studies Western_Blot->Conclusion ROS_Assay->Conclusion

References

Application Notes and Protocols for Efficacy Testing of Neospiramycin I in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a macrolide antibiotic, a derivative of spiramycin I, with demonstrated activity against a range of Gram-positive and certain Gram-negative bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine models of respiratory infections caused by key pathogens such as Streptococcus pneumoniae and Mycoplasma pneumoniae. The provided methodologies are intended to guide researchers in the preclinical assessment of this compound.

Quantitative Data Summary

The following tables summarize the known in vitro and in vivo efficacy data for this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Pathogens

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (macrolide-sensitive)3.12
Staphylococcus aureus (macrolide-resistant)>100
Bacillus cereus1.56
Bacillus subtilis3.12
Micrococcus luteus3.12
Escherichia coli50
Klebsiella pneumoniae12.5
Mycoplasma synoviae (Spiramycin)0.0625[1][2]

Note: The MIC for Mycoplasma synoviae is for the parent compound, spiramycin, and suggests potential efficacy of this compound against Mycoplasma species.[1][2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model

PathogenAnimal ModelEndpointED₅₀ (mg/kg)
Streptococcus pneumoniae Type IIIMouseProtection against mortality399.8[3][4]

Experimental Protocols

Protocol 1: Murine Model of Mycoplasma pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice using Mycoplasma pneumoniae to evaluate the therapeutic efficacy of this compound.

Materials:

  • Specific pathogen-free BALB/c mice (6-8 weeks old)

  • Mycoplasma pneumoniae (e.g., ATCC 15531)

  • SP4 broth and agar for Mycoplasma culture

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Surgical tools for tissue harvesting

  • 70% ethanol

Procedure:

  • Inoculum Preparation:

    • Culture M. pneumoniae in SP4 broth at 37°C until the mid-logarithmic phase of growth is reached (indicated by a color change in the medium).

    • Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL. The exact concentration should be confirmed by plating serial dilutions on SP4 agar.

  • Induction of Pneumonia:

    • Anesthetize the mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

    • Position the mouse in a supine position.

    • Instill 50 µL of the M. pneumoniae suspension (containing approximately 5 x 10⁶ CFU) intranasally. Some protocols recommend repeated inoculations over several days to establish a robust infection[1][5][6].

  • This compound Treatment:

    • Initiate treatment at a predetermined time post-infection (e.g., 24 hours).

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Administer this compound orally via gavage at various doses (e.g., 50, 100, 200 mg/kg) once or twice daily for a specified duration (e.g., 5-7 days). A vehicle control group should be included.

  • Endpoint Evaluation:

    • Survival Analysis: Monitor the mice daily for signs of illness and mortality for up to 14 days post-infection.

    • Bacterial Load in Lungs: At selected time points (e.g., 24 hours after the last treatment), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and plate serial dilutions on SP4 agar to determine the number of viable M. pneumoniae (CFU/lung).

    • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate the lung sections for inflammatory infiltrates, edema, and tissue damage using a scoring system.[7]

Protocol 2: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol details the establishment of a pneumococcal pneumonia model in mice to assess the efficacy of this compound.

Materials:

  • Specific pathogen-free CBA/J or BALB/c mice (6-8 weeks old)

  • Streptococcus pneumoniae (e.g., a serotype 3 or 19 strain)

  • Todd-Hewitt broth supplemented with yeast extract (THY) or blood agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • This compound

  • Vehicle for this compound

  • Gavage needles

  • Surgical tools for tissue harvesting

  • 70% ethanol

Procedure:

  • Inoculum Preparation:

    • Culture S. pneumoniae in THY broth to mid-log phase or harvest from an overnight culture on a blood agar plate.

    • Wash the bacteria with sterile PBS and adjust the concentration to approximately 10⁷ CFU/mL in PBS. Verify the concentration by plating serial dilutions.

  • Induction of Pneumonia:

    • Anesthetize the mice with isoflurane.

    • Administer 50 µL of the bacterial suspension (containing approximately 5 x 10⁵ CFU) via intranasal instillation.

  • This compound Treatment:

    • Begin treatment at a specified time post-infection (e.g., 18-24 hours).

    • Administer this compound orally at various doses. Given the ED₅₀ of 399.8 mg/kg for a related strain, a dose-response study including doses around this value would be appropriate. A vehicle control group is essential.

  • Endpoint Evaluation:

    • Survival Monitoring: Record survival rates daily for at least 10 days post-infection.

    • Bacterial Burden in Lungs and Blood: At defined intervals, collect blood via cardiac puncture for bacterial culture to assess bacteremia. Subsequently, euthanize the animals, harvest the lungs, homogenize, and plate serial dilutions on blood agar to quantify the bacterial load.

    • Histopathological Analysis: Process lung tissues for H&E staining as described in Protocol 1 to assess the extent of pneumonia.

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Evaluation pathogen_prep Pathogen Culture and Inoculum Preparation infection Intranasal Inoculation pathogen_prep->infection animal_acclimation Animal Acclimation (7 days) anesthesia Anesthesia animal_acclimation->anesthesia anesthesia->infection treatment_groups Group Allocation: - Vehicle Control - this compound (Low Dose) - this compound (Mid Dose) - this compound (High Dose) infection->treatment_groups drug_admin Daily Oral Administration treatment_groups->drug_admin survival Survival Monitoring drug_admin->survival bacterial_load Bacterial Load Assessment (Lungs/Blood) drug_admin->bacterial_load histopathology Histopathology of Lungs drug_admin->histopathology

Caption: General experimental workflow for efficacy testing.

mechanism_of_action cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Leads to neospiramycin This compound neospiramycin->ribosome Binds to

Caption: Mechanism of action of this compound.

host_pathogen_interaction cluster_host_cell Host Epithelial Cell tlr2 TLR2 mapk MAPK Pathway tlr2->mapk Initiates nfkb NF-κB Pathway tlr2->nfkb Initiates inflammation Inflammatory Response (Cytokine Production) mapk->inflammation nfkb->inflammation mycoplasma Mycoplasma pneumoniae mycoplasma->tlr2 Activates

Caption: Host-pathogen interaction signaling pathway.

References

Application of Neospiramycin I in Food Safety Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neospiramycin I is a major metabolite of the macrolide antibiotic Spiramycin I.[1] Spiramycin is used in veterinary medicine to treat and prevent various bacterial infections in livestock, including cattle, pigs, and poultry.[2] Consequently, residues of spiramycin and its active metabolite, neospiramycin, can be present in food products of animal origin, such as meat, milk, and fish.[1][3] The presence of these residues in the food supply is a public health concern due to the potential for allergic reactions in sensitive individuals and the contribution to the development of antimicrobial resistance.[4][5] To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for spiramycin (often defined as the sum of spiramycin and neospiramycin) in various food commodities.[2][6][7][8][9] This document provides detailed application notes and protocols for the detection of this compound in food safety testing.

Regulatory Landscape and Maximum Residue Limits (MRLs)

The monitoring of this compound residues in food is a critical component of food safety programs. The MRLs for spiramycin, which typically include this compound, vary by country and food product. These limits are established to ensure that consumer exposure to these residues does not exceed the Acceptable Daily Intake (ADI).

Table 1: Maximum Residue Limits (MRLs) for Spiramycin (sum of Spiramycin and Neospiramycin)

Food ProductMRL (µg/kg)Regulatory Body/Region
Muscle (Cattle, Chicken, Pig)200Codex Alimentarius
Liver (Cattle, Chicken)600Codex Alimentarius
Kidney (Cattle)300Codex Alimentarius
Fat (Cattle, Chicken)300Codex Alimentarius
Milk (Cattle)200Codex Alimentarius
Kidney (Chicken)800National Regulations (example)
Liver (Pig)600National Regulations (example)
Kidney, fat (Pig)300National Regulations (example)

Analytical Methods for this compound Detection

Several analytical methods are employed for the detection and quantification of this compound residues in food matrices. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound. It offers good sensitivity and selectivity.

Table 2: Performance Characteristics of a Typical HPLC-UV Method for this compound

ParameterValue
ColumnPuresil 5C18 (150×4.6mm i.d.)
Mobile Phase0.05mol/L phosphate buffer (pH 2.5) -acetonitrile (76:24)
Flow Rate0.5 mL/min
Detection Wavelength235 nm
Linearity Range2 to 50 ng
Detection Limit0.05 µg/g (50 µg/kg)
Recovery Rate (in meat, milk, fish)80.3 - 85.3%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific confirmatory method for the analysis of this compound.[10] It provides unambiguous identification and quantification of the analyte, even at very low concentrations.

Table 3: Performance Characteristics of a Typical LC-MS/MS Method for this compound in Raw Milk

ParameterValue
Extraction SolventAcetonitrile (ACN)
CleanupSolid-Phase Extraction (SPE) cartridges
Ionization ModeElectrospray Positive Ion (ESI+)
Data AcquisitionMultiple Reaction Monitoring (MRM)
Recovery Rate82.1 - 108.8%
Intermediate Precision< 20%
Limit of Detection (LOD)< 1.0 µg/kg
Enzyme-Linked Immunosorbent Assay (ELISA)

While ELISA kits are commercially available for the screening of other antibiotics like streptomycin and neomycin, specific and validated commercial ELISA kits for the exclusive detection of this compound in food matrices are not widely documented in the reviewed literature.[11][12][13][14][15][16][17] ELISA methods, if developed, could offer a rapid and high-throughput screening tool for large numbers of samples.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from food matrices.

Protocol 1: HPLC-UV Method for this compound in Meat, Milk, and Fish

This protocol is adapted from a method for the determination of spiramycin I and its metabolite, this compound.[3]

1. Sample Preparation and Extraction: a. Homogenize 5 g of the sample (meat, fish, or milk). b. Add 20 mL of a 1.2% metaphosphoric acid-methanol solution (5:5, v/v). c. Shake vigorously for 10 minutes. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Bond Elut SCX (500mg) cartridge with 5 mL of methanol followed by 5 mL of the extraction solution. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 5 mL of the extraction solution. d. Elute the analytes with 5 mL of a 5% ammonia in methanol solution. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC Analysis: a. Column: Puresil 5C18 (150×4.6mm i.d.).[3] b. Mobile Phase: 0.05 mol/L phosphate buffer (pH 2.5) - acetonitrile (76:24).[3] c. Flow Rate: 0.5 mL/min.[3] d. Injection Volume: 20 µL. e. Detection: UV at 235 nm.[3] f. Quantification: Prepare a calibration curve using this compound standards (2 to 50 ng).[3]

Protocol 2: LC-MS/MS Confirmatory Method for this compound in Raw Milk

This protocol is based on a confirmatory method for spiramycin and neospiramycin in raw milk.[10][18]

1. Sample Preparation and Extraction: a. To 2 g of a raw milk sample, add 8 mL of acetonitrile (ACN). b. Vortex for 1 minute. c. Centrifuge at 10,000 g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water. b. Load the ACN extract from step 1d. c. Wash the cartridge with 3 mL of 5% methanol in water. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the analytes with 4 mL of methanol. f. Evaporate the eluate to dryness under nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase.

3. LC-MS/MS Analysis: a. LC Column: A suitable C18 column. b. Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization: Electrospray ionization, positive mode (ESI+). g. Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation. h. Quantification: Use matrix-matched calibration standards for accurate quantification.

Visualizations

Mechanism of Action of Spiramycin/Neospiramycin

Neospiramycin, like its parent compound spiramycin, is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[2][3][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth.[3]

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S_Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S_Subunit 30S_Subunit Neospiramycin Neospiramycin Neospiramycin->50S_Subunit Binds to Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Inhibition Leads to

Caption: Mechanism of action of this compound on the bacterial ribosome.

General Workflow for this compound Analysis in Food

The following diagram illustrates the general workflow for the analysis of this compound residues in food samples, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (Meat, Milk, Fish) Homogenization 2. Sample Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis 5. Instrumental Analysis (HPLC or LC-MS/MS) Cleanup->Analysis Data_Analysis 6. Data Analysis and Quantification Analysis->Data_Analysis Result_Reporting 7. Result Reporting vs. MRLs Data_Analysis->Result_Reporting

Caption: General workflow for this compound analysis in food samples.

References

Application Notes and Protocols: Neospiramycin I as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neospiramycin I is a macrolide antibiotic and the primary active metabolite of spiramycin I.[1][2] In analytical chemistry, particularly within the pharmaceutical and food safety sectors, this compound serves as a critical reference standard for the accurate quantification and confirmation of its residues in various matrices.[3][4] Its use is essential for pharmacokinetic studies, residue monitoring in animal-derived food products like milk and meat, and for the quality control of spiramycin-related pharmaceutical products.[1][5][6] As an impurity of spiramycin, its detection and quantification are also vital for drug purity analysis.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 70253-62-2[3][8][9]
Molecular Formula C₃₆H₆₂N₂O₁₁[8][9][10]
Molecular Weight 698.9 g/mol [7][9][10]
Purity (Typical) >90-95% (HPLC)[9][11]
Appearance Solid[9][12]
Solubility Soluble in DMSO and Methanol[9][13]
Storage Temperature -20°C[9][10][11]

Experimental Protocols

Detailed methodologies for the analysis of this compound in different matrices are provided below. These protocols are based on established methods and are intended for use by researchers and scientists in a laboratory setting.

Protocol 1: Determination of this compound in Biological Matrices by HPLC-UV

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in samples such as meat, milk, and fish.[1]

1. Materials and Reagents:

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Metaphosphoric acid

  • Phosphate buffer components

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut SCX)[1]

  • Deionized water

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 2 to 50 ng).[1]

3. Sample Preparation:

  • Extraction: Homogenize the sample (e.g., meat, fish, milk) and extract with a solution of 1.2% metaphosphoric acid-methanol (5:5 v/v).[1]

  • Centrifugation: Centrifuge the mixture to separate the supernatant.

  • Clean-up: Load the supernatant onto a pre-conditioned Bond Elut SCX SPE cartridge. Wash the cartridge to remove interferences and elute the analyte.[1]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC Conditions:

ParameterConditionReference
Column Puresil 5C₁₈ (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 0.05 M Phosphate buffer (pH 2.5) : Acetonitrile (76:24 v/v)[1]
Flow Rate 0.5 mL/min[1]
Detection UV at 235 nm[1]
Injection Volume 20 µL-
Column Temperature Ambient-

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Confirmatory Analysis of this compound in Raw Milk by LC-MS/MS

This protocol describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound residues in raw milk.[4][14]

1. Materials and Reagents:

  • This compound Reference Standard

  • Spiramycin-d3 (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

  • Prepare stock solutions of this compound and the internal standard (Spiramycin-d3) in acetonitrile.[15]

  • Prepare working standards and matrix-matched calibration curves to ensure accuracy.[4]

3. Sample Preparation:

  • Extraction: Extract raw milk samples with acetonitrile.[4][15]

  • Centrifugation: Centrifuge the mixture to precipitate proteins and separate the supernatant.

  • Clean-up/Concentration: Further clean up and concentrate the sample extracts using SPE cartridges.[4][15]

  • Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterConditionReference
Column C18 reversed-phase column (e.g., Inertsil ODS-3)[15]
Mobile Phase Gradient elution with 0.05% trifluoroacetic acid in water and acetonitrile[15]
Flow Rate 0.7 mL/min[15]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4][15]
MS Detection Multiple Reaction Monitoring (MRM)[4][15]
MRM Transitions Monitor at least two transitions for quantification and confirmation[4][15]

5. Data Analysis:

  • Use the internal standard to correct for matrix effects and variations in recovery.

  • Quantify this compound using the matrix-matched calibration curve. The method performance is evaluated based on accuracy and precision.[4]

Quantitative Performance Data

The following tables summarize the performance characteristics of the analytical methods described.

Table 1: HPLC-UV Method Performance

ParameterMatrixValueReference
Linearity Range Standards2 - 50 ng[1]
Recovery Meat, Milk, Fish (at 0.2 µg/g)80.3 - 85.3%[1]
Detection Limit (LOD) Meat, Milk, Fish0.05 µg/g[1]

Table 2: LC-MS/MS Method Performance

ParameterMatrixValueReference
Linearity Range Milk40 - 2000 µg/kg[2][14]
Accuracy (Recovery) Raw Milk82.1 - 108.8%[4][15]
Intermediate Precision Raw Milk< 20%[4][15]
Limit of Detection (LOD) Raw Milk< 1.0 µg/kg[4][15]
Limit of Quantification (LOQ) Milk40 µg/kg[2][14]

Visualized Workflows and Relationships

Metabolic Transformation of Spiramycin I

This compound is formed from its parent compound, Spiramycin I, under acidic conditions.[1][2] This transformation is a key consideration in both biological systems and during sample preparation.

Spiramycin Spiramycin I Neospiramycin This compound Spiramycin->Neospiramycin Acidic Treatment / Metabolism

Metabolic conversion of Spiramycin I to this compound.

General Analytical Workflow for this compound Quantification

The quantification of this compound from complex matrices typically follows a standardized workflow involving extraction, purification, and instrumental analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Milk, Meat, etc.) Extraction Liquid or Solid-Phase Extraction Sample->Extraction Step 1 Cleanup SPE Clean-up & Concentration Extraction->Cleanup Step 2 Analysis HPLC-UV or LC-MS/MS Analysis Cleanup->Analysis Step 3 Data Data Processing & Quantification Analysis->Data Step 4

References

Isolating Neospiramycin I from Biological Samples: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Neospiramycin I is a macrolide antibiotic, a metabolite of spiramycin, with significant interest in both clinical and research settings. This document provides detailed application notes and protocols for the isolation of this compound from various biological samples, with a particular focus on fermentation broth and animal-derived matrices such as milk and plasma. The protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies for sample preparation, extraction, purification, and analysis.

Introduction

Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. In biological systems, it is metabolized into several active forms, with this compound being a key component. Accurate and efficient isolation of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutic agents. This protocol outlines established methods for its extraction and quantification, primarily employing liquid-liquid extraction (LLE), solid-phase extraction (SPE), and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound in biological samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound in Biological Matrices

Biological MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Cow, Goat, Ewe MilkLC-MS/MS13 µg/kg40 µg/kg[1]
Raw MilkLC/ESI-MS/MS< 1.0 µg/kgNot Specified[2]
Plasma (Cow)HPLCNot Specified0.058 µg/mL[3]
Milk (Cow)HPLCNot Specified0.006 µg/mL[3]

Table 2: Recovery and Precision Data for this compound Isolation

Biological MatrixExtraction MethodRecovery Rate (%)Intermediate Precision (%RSD)Reference
Raw MilkAcetonitrile Extraction + SPE82.1 - 108.8%< 20%[2]
Milk (Cow, Goat, Ewe)Not SpecifiedTrueness: -1.6% to 5.7% (bias)Repeatability: 1.1% - 2.7%; Intermediate Precision: 2.5% - 4.2%[1]

Experimental Protocols

Protocol 1: Isolation of this compound from Fermentation Broth

This protocol provides a general method for the isolation of macrolide antibiotics like this compound from bacterial fermentation cultures.

1. Fermentation:

  • Culture a this compound-producing microorganism (e.g., a suitable strain of Streptomyces) in an appropriate fermentation medium under optimal conditions for antibiotic production.

2. Broth Preparation:

  • After the fermentation period, separate the mycelium from the fermentation broth by centrifugation or filtration. The supernatant (broth) contains the secreted antibiotic.

3. Solvent Extraction:

  • Adjust the pH of the fermentation broth to alkaline (pH 8.0-9.0) using a suitable base (e.g., NaOH).

  • Extract the this compound from the broth using a water-immiscible organic solvent such as ethyl acetate or chloroform. Perform the extraction multiple times (e.g., 3 times) with an equal volume of solvent to ensure complete recovery.

  • Pool the organic extracts.

4. Concentration:

  • Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

5. Purification:

  • Further purify the crude extract using column chromatography. A silica gel column is commonly used.

  • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, gradually increasing the polarity.

  • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing pure this compound and evaporate the solvent.

Protocol 2: Extraction of this compound from Milk Samples

This protocol is adapted from established methods for the analysis of spiramycin and neospiramycin residues in milk.[1][2]

1. Sample Preparation:

  • To a 5 mL milk sample, add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins and extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute this compound with a suitable organic solvent, such as methanol or acetonitrile.

3. Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Extraction of this compound from Plasma Samples

This protocol is based on a method for the determination of spiramycin and neospiramycin in bovine plasma.[3]

1. Sample Preparation:

  • To 1 mL of plasma, add a suitable internal standard (e.g., spiramycin-d3).

  • Add 5 mL of chloroform and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge to separate the layers.

2. Clean-up:

  • Transfer the chloroform layer to a clean tube.

  • For further purification, pass the extract through an AASP-diol clean-up cartridge.

3. Analysis:

  • Evaporate the purified extract to dryness.

  • Reconstitute the residue in the mobile phase for HPLC-UV or LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis BiologicalSample Biological Sample (e.g., Fermentation Broth, Milk, Plasma) Pretreatment Pre-treatment (e.g., pH adjustment, Centrifugation) BiologicalSample->Pretreatment Extraction Extraction (LLE or SPE) Pretreatment->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis Analysis (HPLC-UV or LC-MS/MS) Purification->Analysis IsolatedCompound Isolated this compound Analysis->IsolatedCompound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Cell (Immunomodulatory Effects) Ribosome 50S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Neospiramycin This compound Neospiramycin->Ribosome Binds to Macrolide Macrolides (e.g., this compound) MAPK MAPK Pathways (ERK, JNK, p38) Macrolide->MAPK Inhibits mTOR mTOR Pathway Macrolide->mTOR Inhibits Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation mTOR->Inflammation

Caption: Mechanism of action of this compound and related macrolides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neospiramycin I Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving and using Neospiramycin I in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a macrolide antibiotic and a major metabolite of Spiramycin I.[1] Like many macrolides, it has limited aqueous solubility, which can lead to precipitation in buffers and cell culture media, affecting experimental accuracy and reproducibility.

Q2: What is the recommended primary solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating primary stock solutions of this compound.[2][3] Methanol is also a viable option.[4]

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: Direct dissolution in aqueous solutions like water or PBS is not recommended due to the compound's low water solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO.

Q4: How should I store this compound stock solutions?

A4: Stock solutions should be stored at -20°C for long-term stability (months to years).[3][5] For short-term storage (days to weeks), 0-4°C is acceptable.[5] this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it can last for ≥ 4 years.[2]

Q5: What is the maximum concentration of DMSO my in vitro assay can tolerate?

A5: The tolerance for DMSO varies significantly between cell lines and assay types. Generally, a final concentration of 0.1% to 0.5% DMSO in the culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your system.

Solubility Data

The following table summarizes the known solubility information for this compound. Quantitative data is limited; therefore, information on the parent compound, Spiramycin, is included for reference.

CompoundSolventSolubility/MiscibilityNotes
This compound DMSOSoluble[2][3]Recommended for primary stock solutions.
This compound MethanolSoluble[4]Used as a solvent for commercially available solutions.[4]
Spiramycin Most Organic SolventsSoluble[6]Provides a general guide for macrolide solubility.
Spiramycin Acetonitrile, DMSOSoluble[7]Aprotic solvents are recommended to avoid adduct formation.[7]
Spiramycin Methanol, EthanolSoluble[7]Protic solvents may react with the aldehyde group, altering the structure.[7]
Troubleshooting Guide

Issue: My this compound precipitated after I added it to my aqueous buffer or cell culture medium.

This is the most common issue encountered and can be resolved by systematically evaluating the following factors.

  • Cause 1: Stock Concentration is Too Low.

    • Explanation: If your stock solution is not concentrated enough, you must add a large volume to your aqueous medium to reach the desired final concentration. This large volume of organic solvent can disrupt the local environment and cause the compound to crash out of solution.

    • Solution: Prepare a more concentrated stock solution (e.g., 10-100 mM in DMSO). This allows you to use a very small volume (e.g., 1-5 µL) to dose a larger volume of media, minimizing solvent effects.

  • Cause 2: Improper Dilution Technique.

    • Explanation: Directly pipetting the stock solution into the bulk medium without adequate mixing can create localized areas of high concentration, leading to precipitation.

    • Solution: Add the stock solution dropwise to the final volume of medium while vortexing or stirring vigorously. This ensures rapid and even dispersion. For cell-based assays, it is best to add the compound to the medium first, mix well, and then apply the medium to the cells.

  • Cause 3: Final Concentration Exceeds Aqueous Solubility Limit.

    • Explanation: Even with a high-concentration stock, the final desired concentration in your assay may be above the aqueous solubility limit of this compound.

    • Solution:

      • Determine the Maximum Soluble Concentration: Perform a serial dilution of your stock solution into the assay medium and visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours).

      • Revise Experimental Concentration: If your target concentration is too high, you may need to adjust your experimental design to work within the soluble range.

  • Cause 4: Interaction with Media Components.

    • Explanation: Components in complex media, such as proteins or salts, can sometimes interact with the compound and reduce its solubility.

    • Solution: Test the solubility in simpler buffers (e.g., PBS) first to see if the issue is specific to the complex medium. While this may not change the final protocol, it helps identify the source of the problem.

Troubleshooting Workflow Diagram

The following diagram illustrates the decision-making process for addressing precipitation issues.

G start Precipitation Observed in Aqueous Medium check_stock Is stock concentration ≥ 10 mM? start->check_stock increase_stock Increase stock concentration (e.g., to 50-100 mM in DMSO). check_stock->increase_stock No check_dilution Was stock added dropwise to vortexing medium? check_stock->check_dilution Yes increase_stock->check_dilution improve_dilution Improve dilution technique. Add stock slowly while mixing. check_dilution->improve_dilution No check_final_conc Is final concentration too high? (Perform solubility test) check_dilution->check_final_conc Yes improve_dilution->check_final_conc lower_conc Lower the final working concentration in the assay. check_final_conc->lower_conc Yes success Solution Homogeneous: Proceed with Assay check_final_conc->success No lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a high-concentration stock solution suitable for most in vitro applications.

Materials:

  • This compound powder (MW: 698.88 g/mol )[1][8]

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 698.88 g/mol * (1000 mg / 1 g) = 6.99 mg

  • Weigh Compound: Carefully weigh out approximately 7 mg of this compound powder and record the exact weight. Place the powder into a sterile vial.

  • Calculate DMSO Volume: Adjust the volume of DMSO to add based on the actual mass weighed.

    • Volume (µL) = [Actual Mass (mg) / 698.88 ( g/mol )] * 100,000

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.

  • Sterilization (Optional): As compounds dissolved in DMSO do not typically require filter sterilization, this step is often omitted. If required for a specific application, use a 0.22 µm PTFE (Teflon) syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C, protected from light.

Stock Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calculate 1. Calculate Mass (for 10 mM stock) weigh 2. Weigh this compound calculate->weigh add_dmso 3. Add calculated volume of DMSO weigh->add_dmso vortex 4. Vortex until fully dissolved add_dmso->vortex aliquot 5. Aliquot into single-use tubes vortex->aliquot store 6. Store at -20°C, protected from light aliquot->store

Caption: Workflow for preparing a this compound stock solution.

References

Troubleshooting Neospiramycin I degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neospiramycin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Spiramycin?

A1: this compound is a macrolide antibiotic and a derivative of Spiramycin I. It is also known to be a metabolite of Spiramycin. Due to their structural similarities, this compound is expected to exhibit comparable stability and degradation profiles to Spiramycin.

Q2: What are the recommended storage conditions for this compound solid and stock solutions?

A2: For solid this compound, long-term storage at -20°C is recommended. Stock solutions, typically prepared in solvents like methanol or DMSO, should also be stored at -20°C for long-term use. For short-term storage (days to weeks), 0-4°C can be acceptable.

Q3: What are the primary factors that can cause this compound degradation in solution?

A3: Based on studies of the closely related compound Spiramycin, the primary factors contributing to the degradation of this compound in solution are expected to be:

  • pH: Acidic conditions can lead to degradation. Spiramycin is known to be unstable in acidic solutions and can convert to Neospiramycin under such conditions. Further degradation is likely under strong acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, may cause degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q4: I am observing a loss of activity of my this compound solution. What could be the cause?

A4: Loss of activity is a primary indicator of degradation. The most common cause is improper storage or handling that exposes the solution to adverse conditions such as acidic pH, high temperatures, or light. It is also crucial to ensure the quality of the solvent used for preparing the solution.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The most common analytical methods to monitor the degradation of this compound and its parent compound, Spiramycin, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] These techniques can separate this compound from its degradation products and allow for quantification.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation in solution.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Review Solution Preparation and Storage: Ensure the pH of your solution is not acidic. Use fresh, high-purity solvents. Store stock solutions and experimental samples at -20°C and protect from light. 2. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample with a freshly prepared this compound standard to confirm the identity of the main peak and identify potential degradation products. 3. Perform Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study under controlled acidic, basic, oxidative, thermal, and photolytic conditions.
Decreased biological activity or potency of the this compound solution. Significant degradation has occurred.1. Prepare a Fresh Stock Solution: Discard the old solution and prepare a fresh one from solid this compound. 2. Verify Storage Conditions: Double-check the temperature of your storage freezer and ensure that the solution has not been subjected to multiple freeze-thaw cycles. 3. Use a Different Solvent: If solubility issues are suspected or if the solvent may be contributing to degradation, consider using an alternative recommended solvent like DMSO.
Precipitation observed in the solution. Poor solubility or degradation leading to insoluble products.1. Check Solvent and Concentration: Ensure the concentration of this compound is within its solubility limit for the chosen solvent. You may need to gently warm the solution or use sonication to aid dissolution. 2. Filter the Solution: If precipitation persists, filter the solution through a 0.22 µm filter before use to remove any particulate matter. Note that this may reduce the effective concentration.
Color change in the solution. Potential chemical reaction or significant degradation.1. Discard the Solution: A change in color is a strong indicator of chemical instability. The solution should be discarded. 2. Investigate Potential Contaminants: Review your experimental protocol to identify any potential sources of contamination or reactive species that could be interacting with this compound.

Quantitative Data Summary

The following table summarizes the stability of Spiramycin under different stress conditions, which can be indicative of this compound's stability profile.

Table 1: Summary of Spiramycin Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acidic Hydrolysis0.1 M HCl24 hoursRoom Temperature27.34%
Basic Hydrolysis0.1 M NaOH24 hoursRoom TemperatureSignificant
Neutral HydrolysisWater24 hoursRoom Temperature7.43%
Oxidative0.3% H₂O₂24 hoursRoom TemperatureStable
ThermalHeat48 hours60°CStable
PhotolyticSunlight48 hoursRoom TemperatureStable

Data adapted from a forced degradation study on Spiramycin. The exact percentages for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (HPLC grade)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly until the solid is completely dissolved. If necessary, sonicate for a few minutes.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a vial containing the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a vial containing the stock solution to direct sunlight or a photostability chamber for 48 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis:

    • Analyze all stressed samples and a control sample (untreated stock solution) by RP-HPLC or LC-MS/MS to determine the percentage of degradation and identify degradation products.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound troubleshooting.

G Troubleshooting Workflow for this compound Degradation A Issue Observed: Unexpected HPLC Peaks / Loss of Activity B Step 1: Verify Solution Preparation & Storage A->B C Is the solution preparation and storage correct? B->C D Step 2: Prepare Fresh Stock Solution & Standard C->D Yes I Correct preparation and storage procedures. Re-run experiment. C->I No E Step 3: Analyze Fresh vs. Old Solution D->E F Does the issue persist with the fresh solution? E->F G Issue likely due to degraded stock. Discard old solution. F->G No H Issue may be with the experimental conditions. Investigate downstream factors. F->H Yes

Caption: A flowchart for troubleshooting this compound degradation.

G Factors Influencing this compound Stability A This compound Stability in Solution B pH A->B C Temperature A->C D Light Exposure A->D E Oxidizing Agents A->E F Solvent Purity A->F

Caption: Key factors affecting the stability of this compound.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions B Acidic (e.g., 0.1M HCl) G Incubate under Stress Conditions B->G C Basic (e.g., 0.1M NaOH) C->G D Oxidative (e.g., 3% H2O2) D->G E Thermal (e.g., 60°C) E->G F Photolytic (e.g., Sunlight) F->G A Prepare this compound Stock Solution (1 mg/mL) A->G H Analyze by HPLC / LC-MS/MS G->H I Identify Degradation Products & Determine Degradation Rate H->I

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Neospiramycin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

A1: this compound is a macrolide antibiotic and a major metabolite of Spiramycin I.[1] Its key properties are summarized in the table below. Understanding these properties is crucial for developing and troubleshooting mass spectrometry methods.

PropertyValueReference
Molecular FormulaC36H62N2O11[1][2][3][4][5]
Molecular Weight698.88 g/mol [1][2]
Exact Mass698.4354 u[5]
pKa (Predicted)13.19 ± 0.70[2]
Key Structural Features16-membered macrolide ring, two sugar moieties (including a desosamine sugar)[6]

Q2: What are the common ions of this compound observed in positive electrospray ionization (ESI) mass spectrometry?

A2: In positive ESI-MS, this compound, like other macrolides, readily forms protonated molecules.[7][8] Due to its two basic nitrogen atoms in the sugar moieties, it can form both singly and doubly charged pseudomolecular ions.[7][8] The most common ions are:

  • [M+H]+ : The singly charged protonated molecule.

  • [M+2H]2+ : The doubly charged protonated molecule.

Additionally, adduct formation is common and can lead to the observation of other ions, which may sometimes be more abundant than the protonated molecule, potentially complicating the spectrum and reducing the intensity of the target analyte ion.[9][10] Common adducts include:

  • [M+NH4]+ : Ammonium adduct.

  • [M+Na]+ : Sodium adduct.

  • [M+K]+ : Potassium adduct.

Q3: Why might I be observing a poor signal for this compound?

A3: A poor signal for this compound in mass spectrometry can stem from several factors:

  • Suboptimal Ionization Parameters: The efficiency of the electrospray ionization process is highly dependent on parameters such as sprayer voltage, gas flows (nebulizing and drying gas), and temperatures.[11]

  • In-source Fragmentation: this compound might be fragmenting within the ion source before reaching the mass analyzer, thus reducing the intensity of the precursor ion.[12][13][14]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[5][15][16]

  • Adduct Formation: The formation of various adducts can distribute the ion current among several species, lowering the signal of the desired protonated molecule.[9][10][17][18]

  • Poor Sample Preparation: Inefficient extraction or cleanup can lead to low analyte concentration and high matrix interference.[19]

Troubleshooting Guides

Issue 1: Weak or No Signal for the Protonated Molecule [M+H]+

This is a common issue that can often be resolved by systematically optimizing the instrument parameters and sample preparation protocol.

Troubleshooting Workflow:

cluster_0 Initial State: Poor this compound Signal cluster_1 Troubleshooting Steps cluster_2 Resolution start Weak or No [M+H]+ Signal a Optimize ESI Source Parameters start->a b Review Mobile Phase Composition a->b If signal is still low end Improved Signal Intensity a->end Signal Improved c Investigate In-Source Fragmentation b->c If signal is still low b->end Signal Improved d Assess for Adduct Formation c->d If signal is still low c->end Signal Improved e Evaluate Sample Preparation d->e If signal is still low d->end Signal Improved e->end Signal Improved

Caption: A logical workflow for troubleshooting poor this compound signal.

Detailed Steps:

  • Optimize ESI Source Parameters:

    • Rationale: The ionization efficiency of this compound is highly dependent on the ESI source conditions.[11]

    • Protocol:

      • Infuse a standard solution of this compound directly into the mass spectrometer.

      • Systematically adjust the following parameters to maximize the intensity of the [M+H]+ ion:

        • Sprayer Voltage: Start with a typical value (e.g., 3-4 kV) and adjust in small increments.

        • Nebulizing Gas Flow: Optimize for a stable spray.

        • Drying Gas Flow and Temperature: These parameters affect desolvation. Higher flow rates and temperatures can improve signal but may also cause fragmentation if too high.[11]

        • Capillary/Nozzle Voltage: This voltage can influence in-source fragmentation.

    • Quantitative Data (Typical Starting Points for Macrolides):

ParameterTypical Range
Sprayer Voltage3.0 - 4.5 kV
Nebulizing Gas1.5 - 3.0 L/min
Drying Gas Flow10 - 15 L/min
Drying Gas Temp.300 - 400 °C
Capillary Voltage30 - 60 V
  • Review Mobile Phase Composition:

    • Rationale: The mobile phase composition affects both chromatographic retention and ionization efficiency.

    • Protocol:

      • Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.[20]

      • For reversed-phase chromatography, a mobile phase containing a low concentration of a volatile acid (e.g., 0.1% formic acid) can promote protonation and improve the signal of basic compounds like this compound.

      • Increasing the organic content of the mobile phase at the point of elution can enhance desolvation and improve signal intensity.[20]

  • Investigate In-source Fragmentation:

    • Rationale: Macrolides can be susceptible to fragmentation in the ion source, which reduces the abundance of the precursor ion.[12][13][14]

    • Protocol:

      • Acquire a full scan mass spectrum of a this compound standard.

      • Look for fragment ions that could originate from the parent molecule. For macrolides, common losses include sugar moieties.

      • To reduce in-source fragmentation, decrease the declustering potential (or fragmentor voltage) and the ion source temperature.[12]

  • Assess for Adduct Formation:

    • Rationale: The formation of adducts with species like sodium ([M+Na]+) or ammonium ([M+NH4]+) can compete with protonation, splitting the ion current and reducing the [M+H]+ signal.[9][10][17][18]

    • Protocol:

      • Examine the full scan mass spectrum for peaks corresponding to common adducts of this compound (e.g., m/z 721.4 for [M+Na]+).

      • If adducts are abundant, try to minimize their formation by using high-purity solvents and fresh mobile phases. Adding a small amount of a proton source (like formic acid) can favor the formation of [M+H]+.

  • Evaluate Sample Preparation:

    • Rationale: A clean sample with a concentrated analyte is crucial for a strong signal. Matrix components can suppress the ionization of this compound.[5][15][16][19]

    • Protocol:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating macrolides.[7][8]

      • Liquid-Liquid Extraction (LLE): Can also be used for sample cleanup.

      • Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated by sample preparation, use matrix-matched standards for quantification.[7][8]

Issue 2: Poor Signal-to-Noise Ratio

Even with a detectable signal, a high baseline noise can compromise quantification.

Troubleshooting Steps:

  • Use High-Purity Solvents and Reagents: Ensure all solvents and additives are LC-MS grade to reduce chemical noise.[20]

  • Clean the Mass Spectrometer: A contaminated ion source or mass analyzer can be a significant source of background noise. Follow the manufacturer's instructions for cleaning.

  • Optimize Chromatographic Separation: Improve the separation of this compound from matrix components to reduce co-elution and associated matrix effects.[19] This can be achieved by adjusting the gradient, changing the column chemistry, or reducing the flow rate.

  • Employ Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM significantly improves the signal-to-noise ratio by monitoring specific fragment ion transitions of this compound.[7][8]

Experimental Protocol: Generic SPE Method for this compound from a Biological Matrix

This protocol provides a general workflow for solid-phase extraction, a common and effective sample preparation technique for macrolides.

cluster_0 Sample Preparation Workflow cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps start Sample Homogenization a Protein Precipitation (e.g., with Acetonitrile) start->a b Centrifugation a->b c Supernatant Dilution b->c d SPE Cartridge Conditioning c->d e Sample Loading d->e f Washing e->f g Elution f->g h Evaporation and Reconstitution g->h end LC-MS/MS Analysis h->end

Caption: A typical experimental workflow for SPE of this compound.

Methodology:

  • Sample Pre-treatment: Homogenize the sample (e.g., tissue, milk). Add a protein precipitating agent like acetonitrile, vortex, and centrifuge.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Sample Loading: Dilute the supernatant from the pre-treatment step and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

By following these troubleshooting guides and experimental protocols, researchers can systematically address the common issues leading to poor this compound signal and improve the quality and reliability of their mass spectrometry data.

References

Technical Support Center: Optimizing Neospiramycin I Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neospiramycin I extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the efficiency of this compound extraction from various tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and its parent compound, spiramycin, from tissue matrices.

Q1: What are the most common methods for extracting this compound from tissues?

A1: The most frequently employed and effective methods for extracting this compound and other macrolide antibiotics from biological tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a cost-effective and straightforward technique, while SPE can offer higher selectivity and cleaner extracts.[2][3] The choice between these methods often depends on the tissue type, the required level of sensitivity, and the available equipment.

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Incomplete Tissue Homogenization: this compound needs to be efficiently released from the tissue matrix.

    • Solution: Ensure thorough homogenization of the tissue sample. This can be achieved using mechanical homogenizers (e.g., rotor-stator or bead beaters). For tougher tissues, consider enzymatic digestion prior to solvent extraction.

  • Inappropriate Extraction Solvent: The polarity and pH of the extraction solvent are critical for efficiently dissolving this compound.

    • Solution: this compound is a basic and lipophilic compound. Using a slightly alkaline solvent can improve its solubility. Common solvents for macrolide extraction include acetonitrile, methanol, and chloroform.[4][5] Experiment with different solvent systems and pH adjustments to find the optimal conditions for your specific tissue type.

  • Suboptimal LLE/SPE Conditions: Issues with phase separation in LLE or improper conditioning and elution in SPE can lead to significant analyte loss.

    • Solution for LLE: Ensure complete phase separation by adequate centrifugation. The choice of organic solvent is also crucial; for instance, chloroform has been effectively used for spiramycin extraction.[5]

    • Solution for SPE: Ensure proper conditioning of the SPE cartridge to activate the stationary phase. Use a suitable elution solvent that is strong enough to displace the analyte from the sorbent. C18 and diol cartridges are commonly used for macrolide cleanup.[4][5]

  • Analyte Degradation: this compound can be sensitive to pH and temperature.

    • Solution: Perform extraction steps at controlled temperatures, and avoid strongly acidic or basic conditions unless specifically required for a particular protocol.

Q3: My final extract contains significant matrix effects, interfering with my LC-MS/MS analysis. How can I reduce these interferences?

A3: Matrix effects are a common challenge when analyzing complex biological samples like tissues. Here are some strategies to minimize them:

  • Optimize the Cleanup Step: A robust cleanup procedure is essential.

    • Solution: Solid-Phase Extraction (SPE) is highly effective for removing interfering matrix components.[2] Using a specific SPE sorbent, such as a polymeric reversed-phase or ion-exchange resin, can significantly clean up the sample. For example, C18 cartridges are widely used for macrolide residue cleanup in tissues.[4]

  • Liquid-Liquid Partitioning: A secondary liquid-liquid extraction step can help remove interfering substances.

    • Solution: After the initial extraction with a solvent like acetonitrile, a partitioning step with a non-polar solvent such as isooctane can remove fats and other lipids.[4]

  • Use of Matrix-Matched Calibrants: This can help to compensate for matrix effects during quantification.

    • Solution: Prepare your calibration standards in a blank tissue extract that has been processed through the same extraction procedure as your samples.[6]

Q4: Can you provide a starting point for developing an extraction protocol for a new tissue type?

A4: When developing a new protocol, a good starting point is to adapt a validated method from a similar matrix.

  • Initial Approach: Begin with a generic macrolide extraction protocol using a combination of LLE and SPE.

    • Homogenize the tissue sample in an appropriate buffer.

    • Perform an initial extraction with acetonitrile or methanol.

    • Centrifuge and collect the supernatant.

    • Proceed with a Solid-Phase Extraction cleanup step using a C18 cartridge.

    • Elute the analyte and concentrate it before analysis.

  • Optimization: Systematically optimize key parameters such as the extraction solvent, pH, SPE sorbent, and elution solvent to maximize recovery and minimize matrix effects for your specific tissue.

Quantitative Data Summary

The following tables summarize recovery data for spiramycin and this compound from various studies. Note that direct comparison can be challenging due to variations in experimental conditions.

Table 1: Recovery of Spiramycin and Neospiramycin using Liquid-Liquid Extraction (LLE)

Analyte(s)MatrixExtraction SolventReported Recovery (%)Reference
Spiramycin & NeospiramycinPlasmaChloroformGood recoveries (specific values not stated, but method was successful for pharmacokinetic studies)[5][7]
SpiramycinMuscleChloroformNot specified, but used in a confirmatory method[4]
SpiramycinLiver, Kidney, Muscle, FatNot specified solvent>80% for liver, kidney, and muscle; 69% for fat[8]

Table 2: Recovery of Spiramycin and Neospiramycin using Solid-Phase Extraction (SPE)

Analyte(s)MatrixSPE CartridgeReported Recovery (%)Reference
Spiramycin & NeospiramycinRaw MilkNot specified82.1 - 108.8%[6]
Spiramycin & NeospiramycinMuscleC18Not specified, but part of a validated method[4]
Spiramycin & NeospiramycinPlasma & MilkAASP-diolGood recoveries (specific values not stated)[7]
Tilmicosin (related macrolide)Various TissuesC1873 - 98%[4]

Detailed Experimental Protocols

Below are detailed methodologies for common LLE and SPE protocols for this compound extraction from tissue.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by SPE Cleanup for Muscle Tissue

This protocol is adapted from methods described for macrolide analysis in muscle tissue.[4][9]

  • Homogenization: Weigh 2g of muscle tissue and homogenize it with 8 mL of acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the acetonitrile supernatant to a new tube.

  • Fat Removal (Liquid-Liquid Partitioning): Add 5 mL of isooctane to the supernatant, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • Aqueous Layer Collection: Discard the upper isooctane layer and collect the lower acetonitrile/aqueous layer.

  • SPE Cleanup: Proceed with the SPE cleanup as described in Protocol 2, step 3.

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Extracts

This protocol outlines a general SPE cleanup procedure for tissue extracts.[4][6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the tissue extract (from LLE or another initial extraction) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for LLE and SPE.

LLE_Workflow Homogenization 1. Tissue Homogenization (e.g., in Acetonitrile) Centrifugation1 2. Centrifugation Homogenization->Centrifugation1 Supernatant 3. Collect Supernatant Centrifugation1->Supernatant Partitioning 4. Add Isooctane (Fat Removal) Supernatant->Partitioning Centrifugation2 5. Centrifugation Partitioning->Centrifugation2 AqueousLayer 6. Collect Aqueous Layer Centrifugation2->AqueousLayer ToSPE Proceed to SPE Cleanup AqueousLayer->ToSPE

Caption: Liquid-Liquid Extraction (LLE) workflow for tissue samples.

SPE_Workflow Conditioning 1. Condition SPE Cartridge (Methanol, Water) Loading 2. Load Sample Extract Conditioning->Loading Washing 3. Wash Cartridge (Remove Interferences) Loading->Washing Drying 4. Dry Cartridge Washing->Drying Elution 5. Elute this compound (Methanol/Acetonitrile) Drying->Elution Evaporation 6. Evaporate & Reconstitute Elution->Evaporation Analysis Ready for LC-MS/MS Analysis Evaporation->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Neospiramycin I stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Neospiramycin I. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation.[1]

ConditionTemperatureDurationAdditional Notes
Long-term Storage-20°CMonths to yearsKeep in a dry, dark environment.[1]
Short-term Storage0 - 4°CDays to weeksProtect from light.[1]

Q2: How should I store solutions of this compound?

A2: this compound solutions, particularly in solvents like methanol, should be stored at -20°C for long-term use.[2] For short-term storage (days to weeks), refrigeration at 0 - 4°C is acceptable.[1] It is crucial to protect solutions from light to prevent photodegradation.

Q3: What is the expected shelf life of this compound?

A3: When stored properly in its solid form at -20°C, this compound has a shelf life of at least 4 years.[3] The shelf life of stock solutions will be shorter and is dependent on the solvent and storage conditions.

Q4: Is this compound sensitive to pH?

A4: Yes, this compound stability is influenced by pH. It is known to be formed from its parent compound, Spiramycin I, under acidic conditions (pH < 2). This suggests that this compound itself may be susceptible to degradation in highly acidic environments. It is advisable to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not extensively detailed in the public literature. However, as a macrolide antibiotic, it is susceptible to hydrolysis of the lactone ring, particularly under acidic or basic conditions. Photodegradation is also a potential degradation pathway.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in experiments.

This issue can often be traced back to the degradation of the compound.

Possible CauseTroubleshooting StepRecommended Action
Improper Storage Verify storage conditions of both solid compound and stock solutions.Ensure solid this compound is stored at -20°C in a dry, dark place. Stock solutions should also be stored at -20°C and protected from light.
Age of Stock Solution Check the preparation date of the stock solution.It is recommended to use freshly prepared stock solutions for critical experiments. For routine use, prepare smaller aliquots to minimize freeze-thaw cycles.
pH of Experimental Medium Measure the pH of your experimental buffer or medium.If the pH is highly acidic or basic, consider if this could be contributing to degradation. Adjust the pH if the experimental design allows.
Light Exposure Review experimental workflow for prolonged exposure to light.Minimize the exposure of this compound solutions to ambient and direct light. Use amber-colored vials or cover tubes with foil.
Contamination of Stock Solution Visually inspect the stock solution for any signs of precipitation or microbial growth.If contamination is suspected, discard the solution and prepare a fresh one using aseptic techniques.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

The presence of additional peaks can indicate the presence of impurities or degradation products.

Possible CauseTroubleshooting StepRecommended Action
Degradation during Sample Preparation Evaluate the sample preparation workflow.Minimize the time between sample preparation and analysis. Keep samples on ice or in a cooled autosampler if possible. Avoid harsh solvents or extreme pH unless required for the analysis.
Hydrolysis in Aqueous Solutions Consider the possibility of hydrolysis in your sample matrix.Similar to spiramycin, neospiramycin may form water-adducts in aqueous solutions.[4] Analyze samples promptly after preparation.
Forced Degradation If conducting forced degradation studies, unexpected peaks are expected.Use a validated, stability-indicating analytical method capable of resolving the parent compound from its degradation products.
Purity of the Standard Check the certificate of analysis for the purity of your this compound standard.Ensure the purity of the standard is high and account for any known impurities in your analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the solid in the chosen solvent (e.g., DMSO) to the desired concentration (e.g., 10 mg/mL).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber-colored tubes.

    • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study (General Guideline)

This protocol provides a general framework for assessing the stability of this compound under various stress conditions, as specific ICH guidelines for this compound are not available.[5][6]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.

    • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution. Incubate under the same conditions as acidic hydrolysis. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the drug solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Photodegradation: Expose the drug solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid this compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution stress_conditions Expose to Stressors: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (UV/Vis) prep_solution->stress_conditions analysis_hplc HPLC / LC-MS Analysis stress_conditions->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data conclusion conclusion analysis_data->conclusion Assess Stability & Identify Degradants

Caption: Workflow for assessing this compound stability.

troubleshooting_flow Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Verify Storage Conditions (Solid & Solution) start->check_storage check_solution_age Check Age of Stock Solution check_storage->check_solution_age OK action_storage Correct Storage: -20°C, Dark, Dry check_storage->action_storage Incorrect check_ph Examine pH of Medium check_solution_age->check_ph Fresh action_solution Prepare Fresh Stock Solution check_solution_age->action_solution Old check_light Assess Light Exposure check_ph->check_light Neutral action_ph Adjust pH if Possible check_ph->action_ph Extreme action_light Minimize Light Exposure check_light->action_light Prolonged end Re-run Experiment check_light->end Minimal action_storage->end action_solution->end action_ph->end action_light->end

Caption: Logical flow for troubleshooting inconsistent results.

References

Addressing variability in Neospiramycin I MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Neospiramycin I Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a macrolide antibiotic, a derivative of spiramycin I.[1] Like other macrolide antibiotics, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This action prevents the elongation of peptide chains, thereby stopping bacterial growth.[2][3] this compound is primarily bacteriostatic, but may be bactericidal at very high concentrations.[2]

Q2: What are the expected MIC ranges for this compound against common bacterial strains?

A2: The MIC values for this compound can vary depending on the bacterial species and strain. Published data provides some examples of expected MICs. It is crucial to establish baseline MICs for your specific strains and compare them to published values where available.

Q3: Why is it important to use Quality Control (QC) strains in this compound MIC testing?

A3: Quality control strains are essential for ensuring the accuracy and reproducibility of your MIC results.[4][5] These are well-characterized strains with known, expected MIC ranges for various antimicrobial agents. Running QC strains alongside your experimental strains helps to verify that your reagents, methodology, and equipment are performing correctly.[5] Any significant deviation in the MIC for a QC strain indicates a potential issue with the assay that needs to be addressed.

Q4: Which QC strains are recommended for this compound MIC testing?

A4: While specific QC ranges for this compound are not yet established by major regulatory bodies like EUCAST or CLSI, standard QC strains recommended for general antimicrobial susceptibility testing should be used.[2][4] The choice of QC strain should be appropriate for the bacteria you are testing. Commonly used QC strains include:

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Streptococcus pneumoniae ATCC 49619

Q5: What does an "intermediate" MIC result for this compound signify?

A5: An "intermediate" result suggests that the MIC of this compound against the tested organism is approaching a level that may be achievable in the body.[6] It implies that the infection may be treatable in body sites where the drug is physiologically concentrated or when a higher dosage of the drug can be used.[6]

Troubleshooting Guide for Variable this compound MIC Results

Variability in MIC results can arise from several factors throughout the experimental process. This guide provides a systematic approach to troubleshooting inconsistent outcomes.

Observation Potential Cause Recommended Action
MIC values are consistently higher or lower than expected for both test and QC strains. Incorrect this compound Stock Concentration: Errors in weighing, dissolving, or diluting the compound.- Prepare a fresh stock solution of this compound, carefully verifying all calculations and measurements.- Confirm the purity and potency of the this compound lot.- Ensure the correct solvent is used for dissolution.
Improper Storage of this compound: Degradation of the antibiotic due to incorrect storage temperature or exposure to light.- Store this compound stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.[7]- Protect solutions from light.
MIC values are variable across different experiments or replicate plates. Inconsistent Inoculum Density: The "inoculum effect" can significantly alter MIC values, where a higher bacterial density can lead to a higher apparent MIC.[8]- Strictly adhere to a standardized inoculum preparation protocol, using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]- Ensure thorough mixing of the bacterial suspension before inoculation.
Media Composition Variability: The composition of the culture medium can influence the activity of macrolide antibiotics.[1]- Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable commercial supplier for consistency.- Check the pH of each new batch of media; it should be between 7.2 and 7.4.
Growth is observed in the negative control wells (sterility control). Contamination: Contamination of the media, reagents, or microtiter plates.- Use aseptic techniques throughout the entire procedure.- Test all media and reagents for sterility before use.- Use sterile, disposable labware.
No growth is observed in the positive control wells (growth control). Non-viable Inoculum: The bacterial culture used for the inoculum was not viable.- Use a fresh, actively growing bacterial culture for inoculum preparation.- Verify the viability of the culture by plating on appropriate agar.
Incorrect Incubation Conditions: Incorrect temperature or atmospheric conditions for the specific bacterial strain.- Ensure the incubator is calibrated and maintaining the correct temperature (typically 35°C ± 2°C).- For fastidious organisms, ensure appropriate atmospheric conditions (e.g., CO2 levels) are met.
Skipped wells or trailing endpoints. Pipetting Errors: Inaccurate or inconsistent pipetting during serial dilutions or inoculation.- Calibrate pipettes regularly.- Use proper pipetting techniques to ensure accuracy and avoid cross-contamination.
Drug Adsorption: Some antibiotics can adsorb to the plastic of the microtiter plates.- While less common for macrolides than some other classes, if suspected, consider using low-binding plates.[10]

Data Presentation

Table 1: Example of this compound MIC Values Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus KB210 (macrolide-sensitive)3.12[1]
Staphylococcus aureus KB224 (macrolide-resistant)>100[1]
Bacillus cereus1.56[1]
Bacillus subtilis3.12[1]
Micrococcus luteus3.12[1]
Escherichia coli50[1]
Klebsiella pneumoniae12.5[1]

Table 2: Hypothetical Quality Control Ranges for this compound

Note: These are example ranges for illustrative purposes. Laboratories should establish their own QC ranges based on CLSI or EUCAST guidelines.

QC StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC 292131 - 4
Enterococcus faecalis ATCC 292122 - 8
Escherichia coli ATCC 2592216 - 64

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution well.

    • The final volume in each well will be 50 µL before adding the inoculum.

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for bacterial growth (turbidity). A reading mirror or a microplate reader can be used.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualizations

G start Variable this compound MIC Results Observed check_qc Are QC Strain MICs within acceptable range? start->check_qc systematic_error Systematic Error Likely check_qc->systematic_error No random_error Random or Isolate-Specific Error Likely check_qc->random_error Yes check_antibiotic Verify Antibiotic Stock: - Fresh preparation? - Correct concentration? - Proper storage? systematic_error->check_antibiotic check_media Verify Media: - Correct type (CAMHB)? - Correct pH (7.2-7.4)? - Sterility? check_antibiotic->check_media check_incubation Verify Incubation: - Correct temperature? - Correct duration? check_media->check_incubation resolve Re-run Assay and Analyze Results check_incubation->resolve check_inoculum Verify Inoculum: - 0.5 McFarland standard? - Correct final density? - Pure culture? random_error->check_inoculum check_pipetting Verify Pipetting: - Accurate dilutions? - No cross-contamination? check_inoculum->check_pipetting check_pipetting->resolve

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

G cluster_prep Preparation cluster_assay Assay Setup cluster_final Results prep_culture 1. Prepare Bacterial Culture (18-24h) prep_inoculum 3. Standardize Inoculum (0.5 McFarland) & Dilute prep_culture->prep_inoculum prep_antibiotic 2. Prepare this compound Stock and Working Solutions plate_dilutions 4. Perform Serial Dilutions of this compound in Plate prep_antibiotic->plate_dilutions inoculate_plate 5. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate plate_dilutions->inoculate_plate incubate 6. Incubate (35°C, 16-20h) inoculate_plate->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for the Broth Microdilution MIC test.

References

Technical Support Center: Troubleshooting Neospiramycin I Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Neospiramycin I. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve these common chromatographic challenges.

Understanding this compound and Peak Tailing

This compound is a macrolide antibiotic, a derivative of Spiramycin I. Its chemical structure contains basic dimethylamino groups, which are prone to protonation. This basic nature is a key factor in its chromatographic behavior and a primary contributor to peak tailing in reversed-phase HPLC.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₃₆H₆₂N₂O₁₁[1]
Molecular Weight 698.9 g/mol [1]
Predicted pKa While a specific experimental pKa for this compound is not readily available, the related compound Spiramycin has estimated pKa values of 7.88 and 9.28.[2] This indicates that this compound is also a basic compound.

Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, having a "tail" that extends from the peak maximum. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. For basic compounds like this compound, peak tailing is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the HPLC column.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound peak tailing?

A1: The most common causes include:

  • Secondary Silanol Interactions: Interaction between the protonated basic groups of this compound and ionized residual silanol groups on the HPLC column's stationary phase.

  • Inappropriate Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound can lead to inconsistent ionization and peak broadening or tailing.

  • Column Degradation: Loss of stationary phase, creation of voids, or contamination of the column can lead to poor peak shape.

  • Sample Overload: Injecting too concentrated a sample can saturate the column and cause peak distortion.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: As a basic compound, the ionization state of this compound is highly dependent on the mobile phase pH. At a pH below its pKa, this compound will be protonated and carry a positive charge. This positive charge can interact strongly with ionized silanol groups on the column packing, leading to peak tailing. By lowering the mobile phase pH (typically to between 2.5 and 4), the silanol groups are protonated and less likely to interact with the analyte, resulting in a more symmetrical peak.

Q3: Can the column temperature influence peak tailing for this compound?

A3: Yes, column temperature can affect peak shape. Increasing the temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks. However, for some compounds, higher temperatures can sometimes exacerbate tailing, so optimization is key. A stable and consistent column temperature is crucial for reproducible results.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing cluster_ph Mobile Phase pH Optimization cluster_column Column Condition Assessment cluster_sample Sample and Injection Evaluation cluster_system HPLC System Check start Start: Peak Tailing Observed check_ph Step 1: Evaluate Mobile Phase pH start->check_ph check_column Step 2: Assess Column Condition check_ph->check_column If tailing persists ph_low Lower pH to 2.5-3.5 check_ph->ph_low check_sample Step 3: Investigate Sample and Injection check_column->check_sample If tailing persists col_endcapped Use an end-capped C18 column check_column->col_endcapped check_system Step 4: Examine HPLC System check_sample->check_system If tailing persists sample_conc Reduce sample concentration check_sample->sample_conc solution Solution: Symmetrical Peak check_system->solution If tailing is resolved sys_tubing Minimize tubing length and ID check_system->sys_tubing ph_buffer Ensure adequate buffer capacity (10-25 mM) ph_low->ph_buffer col_flush Flush or replace column col_endcapped->col_flush col_guard Use a guard column col_flush->col_guard sample_solvent Dissolve sample in mobile phase sample_conc->sample_solvent sys_connections Check for dead volume in connections sys_tubing->sys_connections

Caption: A stepwise guide to troubleshooting this compound peak tailing.

Quantitative Impact of HPLC Parameters on Peak Shape

While specific data for this compound is limited in publicly available literature, the following table illustrates the expected impact of key parameters on the peak asymmetry of a typical basic compound, which can be used as a guide for method development and troubleshooting.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Expected Improvement
Mobile Phase pH pH 7.0> 2.0pH 3.01.1 - 1.5Significant
Column Type Standard C181.8 - 2.5End-capped C181.0 - 1.4Significant
Column Temperature 25 °C1.740 °C1.4Moderate
Buffer Concentration 5 mM1.925 mM1.3Moderate

Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound and may require optimization based on your specific instrumentation and sample matrix.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (end-capped), 4.6 x 150 mm, 5 µm particle size

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (e.g., 40:60 v/v). Adjust pH to 2.5 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a suitable amount of this compound standard or sample.

  • Dissolve and dilute in the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Method Optimization to Reduce Peak Tailing

Optimization_Workflow Method Optimization Workflow to Mitigate Peak Tailing start Start: Tailing Peak with Initial Method adjust_ph Adjust Mobile Phase pH (e.g., 3.5, 3.0, 2.5) start->adjust_ph eval_ph Evaluate Peak Asymmetry at each pH adjust_ph->eval_ph select_ph Select pH with Best Symmetry eval_ph->select_ph adjust_temp Optimize Column Temperature (e.g., 25°C, 30°C, 35°C, 40°C) select_ph->adjust_temp eval_temp Evaluate Peak Asymmetry at each Temperature adjust_temp->eval_temp select_temp Select Optimal Temperature eval_temp->select_temp adjust_org Fine-tune Organic Modifier Ratio select_temp->adjust_org final_method Final Optimized Method adjust_org->final_method

Caption: A systematic workflow for optimizing HPLC method parameters to reduce this compound peak tailing.

By following these guidelines and systematically investigating the potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

Minimizing matrix effects in Neospiramycin I quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Neospiramycin I. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] Common sources of matrix effects in biological samples like plasma or milk include phospholipids, salts, and proteins.[1]

Q2: What is the most effective general strategy to minimize matrix effects?

A2: The most effective strategy to mitigate matrix effects is to improve the sample preparation procedure to remove interfering components before LC-MS/MS analysis.[2] Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed to clean up the sample and reduce matrix-induced signal suppression or enhancement. Additionally, optimizing chromatographic conditions to separate this compound from matrix components is crucial.

Q3: What type of internal standard is recommended for this compound quantification?

A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects. A SIL internal standard, such as Spiramycin-d3, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[3][4] It is important to carefully select the concentration of the SIL internal standard to avoid isotopic contribution from the native analyte, which can lead to an overestimation of the analyte concentration.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The post-extraction spike method is the "gold standard" for the quantitative assessment of matrix effects.[1] This involves comparing the peak area of this compound in a post-extracted blank matrix sample spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery can be a significant issue leading to poor sensitivity. The table below compares typical recovery rates for different sample preparation methods.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein Precipitation (PPT)Spiramycin & NeospiramycinMilkNot specified, but generally lower than SPE[4]
Liquid-Liquid Extraction (LLE)Spiramycin & NeospiramycinPlasma~90% (with optimization)[5]
Solid-Phase Extraction (SPE)Spiramycin & NeospiramycinMilk82.1 - 108.8%[2][6]

Troubleshooting Steps:

  • Optimize Sample pH: For LLE and SPE, ensure the pH of the sample is adjusted to a level where this compound is in a neutral, unionized state to improve its partitioning into the organic solvent or retention on the SPE sorbent.

  • Select Appropriate LLE Solvent: If using LLE, experiment with different organic solvents. Chloroform has been successfully used for the extraction of Spiramycin and Neospiramycin from plasma.[7]

  • Optimize SPE Protocol: For SPE, ensure the cartridge is properly conditioned and equilibrated. Use a sorbent that provides good retention for macrolide antibiotics, such as Oasis HLB. Optimize the wash and elution solvents to selectively remove interferences and efficiently elute this compound.

  • Check for Analyte Stability: this compound may be unstable under certain pH or temperature conditions. Ensure that sample processing is performed promptly and at appropriate temperatures to prevent degradation.

Issue 2: High Matrix Effects (Ion Suppression/Enhancement)

High matrix effects can lead to inaccurate and unreliable results.

Troubleshooting Workflow:

cluster_Start Start: High Matrix Effect Observed cluster_SamplePrep Sample Preparation Optimization cluster_Chromatography Chromatographic Optimization cluster_IS Internal Standard Verification cluster_End Resolution start High Matrix Effect Detected (via Post-Extraction Spike) ppt Currently Using PPT? start->ppt switch_method Switch to LLE or SPE (See Protocols Below) ppt->switch_method Yes optimize_spe Optimize SPE Method (e.g., different sorbent, wash/elute solvents) ppt->optimize_spe No (Using SPE) optimize_lle Optimize LLE Method (e.g., different solvent, pH adjustment) ppt->optimize_lle No (Using LLE) gradient Modify Gradient Profile (increase separation from matrix) switch_method->gradient optimize_spe->gradient optimize_lle->gradient column Try a Different Column Chemistry gradient->column is_check Using a Stable Isotope-Labeled IS? column->is_check add_is Implement a SIL IS (e.g., Spiramycin-d3) is_check->add_is No is_concentration Check for Isotopic Crosstalk (Optimize IS concentration) is_check->is_concentration Yes end Matrix Effect Minimized add_is->end is_concentration->end

Caption: Troubleshooting workflow for high matrix effects.

Issue 3: Poor Peak Shape or Carryover

Poor chromatography can affect integration and reproducibility.

Troubleshooting Steps:

  • Injection Solvent: Ensure the final extract is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak fronting or splitting.

  • Carryover: Macrolide antibiotics can be "sticky" and prone to carryover. Implement a robust needle wash protocol on the autosampler, using a strong organic solvent, potentially with a small amount of acid or base, to effectively clean the injection system between samples.

  • In-source Stability: this compound, like other macrolides, may be susceptible to in-source fragmentation.[7] Optimize the ion source parameters, such as declustering potential or fragmentor voltage, to minimize unwanted fragmentation before the collision cell.[7]

  • Column Contamination: If peak shape degrades over a sequence, it may indicate column contamination. Implement a column wash procedure at the end of each batch.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma

This is the simplest but often "dirtiest" method. It is suitable for initial screening but may result in significant matrix effects.

Materials:

  • Plasma sample

  • Acetonitrile (ACN) containing 0.1% formic acid

  • Internal Standard (Spiramycin-d3) working solution

  • Microcentrifuge tubes or 96-well protein precipitation plate

  • Centrifuge or vacuum manifold

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube or well of a 96-well plate.[8][9]

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid (a 3:1 ratio of ACN to plasma).[10]

  • Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Plasma sample

  • Internal Standard (Spiramycin-d3) working solution

  • pH adjustment solution (e.g., 1M Sodium Carbonate)

  • Extraction solvent (e.g., Chloroform or a mixture like Dichloromethane:isopropanol)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Pipette 500 µL of plasma into a glass tube.

  • Add 50 µL of the internal standard working solution.

  • Adjust the sample pH to ~9.0 with 1M Sodium Carbonate to neutralize this compound.

  • Add 2 mL of the extraction solvent.

  • Vortex for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.[11]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[11]

  • Reconstitute the dried residue in 200 µL of reconstitution solvent, vortex, and transfer to an autosampler vial.[11]

Protocol 3: Solid-Phase Extraction (SPE) for Plasma

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. Oasis HLB is a common choice for macrolides.

cluster_SPE Solid-Phase Extraction (SPE) Workflow start Start condition 1. Condition Cartridge (e.g., 1 mL Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., 1 mL Water) condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash 4. Wash Cartridge (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute this compound (e.g., 1 mL Methanol) wash->elute evap_recon 6. Evaporate & Reconstitute elute->evap_recon end Analyze by LC-MS/MS evap_recon->end

Caption: General workflow for Solid-Phase Extraction.

Detailed Procedure (using Waters Oasis HLB 1cc/30mg cartridge):

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of purified water through the cartridge. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 200 µL of mobile phase A/B (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for analysis.

LC-MS/MS Parameters

The following are suggested starting parameters for an LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation.

ParameterRecommended Setting
LC Column C18, e.g., Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 5-8 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Internal Standard Spiramycin-d3
MRM Transitions See table below

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound699.4174.1Optimize (start ~35)
This compound (confirmatory)699.4526.3Optimize (start ~25)
Spiramycin-d3 (IS)846.5174.1Optimize (start ~40)

Note: The precursor ion for this compound is derived from its molecular weight of 698.9 g/mol .[12] The product ion at m/z 174.1 corresponds to the mycaminose sugar fragment, a common fragment for spiramycin-related compounds.[9] The transitions for the internal standard Spiramycin-d3 are based on its structure and typical fragmentation.

Metabolic Pathway Visualization

This compound is an active metabolite of Spiramycin I. The primary transformation involves the hydrolysis of the mycarose sugar moiety.

cluster_Metabolism Metabolism of Spiramycin I to this compound spiramycin Spiramycin I (C43H74N2O14) process Hydrolysis (Loss of Mycarose) spiramycin->process neospiramycin This compound (C36H62N2O11) process->neospiramycin mycarose Mycarose (C7H14O4) process->mycarose

References

Technical Support Center: Neospiramycin I Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neospiramycin I. Here, you will find detailed information to help you optimize your dose-response curve experiments and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic, a derivative of Spiramycin I. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.

Q2: What are the typical effective concentrations (MIC/IC50) of this compound?

The effective concentration of this compound can vary significantly depending on the bacterial species and strain. Published data indicates a range of Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50). For example, this compound is active against macrolide-sensitive S. aureus with an MIC of 3.12 µg/mL, while the MIC for a resistant strain is >100 µg/mL.[1] It has also shown activity against B. cereus (MIC = 1.56 µg/mL), B. subtilis (MIC = 3.12 µg/mL), M. luteus (MIC = 3.12 µg/mL), and E. coli (MIC = 0.2 µg/mL).[1] For binding to E. coli ribosomes, an IC50 value of 1.2 µM has been reported.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in solvents like Dimethyl Sulfoxide (DMSO) and Methanol. For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry, dark place. Stock solutions in DMSO or Methanol should also be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure stability and activity. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: Can this compound affect eukaryotic cells?

Yes, like other macrolide antibiotics, this compound can have immunomodulatory effects on eukaryotic cells. These effects are generally observed at concentrations higher than those required for antibacterial activity. Macrolides have been shown to modulate inflammatory responses by interfering with signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Potential Cause(s) Suggested Solution(s)
No or Weak Response - Incorrect Concentration Range: The concentrations tested are too low to elicit a response. - Compound Inactivity: this compound may have degraded. - Resistant Strain/Cell Line: The target organism or cell may be resistant to the antibiotic. - Inappropriate Assay Conditions: The experimental setup (e.g., incubation time, media) is not optimal.- Perform a wider range of serial dilutions, extending to higher concentrations. - Prepare fresh stock and working solutions of this compound. - Verify the sensitivity of your bacterial strain or cell line to macrolide antibiotics from literature or preliminary experiments. - Optimize assay parameters such as incubation time and ensure the growth medium does not interfere with the compound's activity.
Incomplete Dose-Response Curve (No upper or lower plateau) - Concentration Range Too Narrow: The tested concentrations do not cover the full dynamic range of the response. - Compound Solubility Issues: this compound may precipitate at higher concentrations.- Broaden the concentration range in both directions (higher and lower). - Visually inspect wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration. Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.
High Variability Between Replicates - Pipetting Errors: Inaccurate or inconsistent liquid handling. - Inconsistent Cell/Bacterial Seeding: Uneven distribution of cells or bacteria in the microplate wells. - Edge Effects: Evaporation or temperature fluctuations in the outer wells of the plate.- Use calibrated pipettes and ensure proper pipetting technique. - Ensure a homogenous cell or bacterial suspension before seeding and be consistent with the seeding volume. - Avoid using the outer wells for critical data points, or fill them with sterile media/buffer to minimize edge effects.
Curve Shifts to the Right (Higher EC50/IC50) - Compound Degradation: this compound has lost potency. - High Cell/Bacterial Density: A higher concentration of the compound is needed to achieve the same effect in a denser culture.- Prepare fresh solutions of this compound. - Standardize the cell or bacterial density used in your assays.
Curve Shifts to the Left (Lower EC50/IC50) - Synergistic Effects: Another component in the assay medium is enhancing the effect of this compound. - Low Cell/Bacterial Density: A lower concentration of the compound is sufficient to produce an effect in a less dense culture.- Review all components of your assay medium for potential interactions. - Maintain a consistent and appropriate cell or bacterial density for your experiments.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Organism/Target Parameter Value Reference
Staphylococcus aureus (macrolide-sensitive)MIC3.12 µg/mL[1]
Staphylococcus aureus (macrolide-resistant)MIC>100 µg/mL[1]
Bacillus cereusMIC1.56 µg/mL[1]
Bacillus subtilisMIC3.12 µg/mL[1]
Micrococcus luteusMIC3.12 µg/mL[1]
Escherichia coliMIC0.2 µg/mL[1]
E. coli RibosomesIC501.2 µM[1]

Table 2: Recommended Storage Conditions

Form Temperature Duration
Solid-20°CLong-term (months to years)
Stock Solution (DMSO/Methanol)-20°C to -80°CShort-term (weeks to months)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex thoroughly to ensure complete dissolution. Visually inspect the solution to confirm there is no precipitate.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Bacterial Growth Inhibition Assay (Kill Curve)

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth)

  • This compound stock solution

  • Sterile 96-well microplate

  • Plate reader for measuring optical density (OD)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. The following day, dilute the overnight culture to a starting OD600 of approximately 0.05-0.1 in fresh medium.

  • Prepare Serial Dilutions: Perform a serial dilution of the this compound stock solution in the growth medium to create a range of concentrations. A 10-point, 2-fold dilution series is a good starting point. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Plate Setup: Add 100 µL of the bacterial inoculum to each well of the 96-well plate.

  • Add Compound: Add 100 µL of the serially diluted this compound solutions to the respective wells. This will result in a final volume of 200 µL per well and a further 1:2 dilution of the compound concentrations.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) with shaking for 18-24 hours.

  • Measure Response: After incubation, measure the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Subtract the OD600 of the medium-only blank from all other readings. Plot the percentage of growth inhibition against the log of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Dose-Response Curve cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dil Perform Serial Dilutions of this compound prep_stock->serial_dil prep_bac Prepare Bacterial Inoculum plate_setup Plate Bacteria and Add Compound Dilutions prep_bac->plate_setup serial_dil->plate_setup incubation Incubate at 37°C plate_setup->incubation read_plate Measure Optical Density (OD600) incubation->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway Potential Signaling Pathway Modulation by this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Neospiramycin This compound MEK MEK Neospiramycin->MEK Inhibition IKK IKK Neospiramycin->IKK Inhibition ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Inflammation

Caption: Putative modulation of inflammatory signaling by this compound.

Troubleshooting_Tree Dose-Response Curve Troubleshooting Logic start Problem with Dose-Response Curve no_response No or Weak Response? start->no_response incomplete_curve Incomplete Curve? no_response->incomplete_curve No sol_no_response Check Concentration Range Prepare Fresh Compound Verify Strain Sensitivity no_response->sol_no_response Yes high_variability High Variability? incomplete_curve->high_variability No sol_incomplete Broaden Concentration Range Check for Precipitation incomplete_curve->sol_incomplete Yes sol_variability Check Pipetting Technique Ensure Uniform Seeding Minimize Edge Effects high_variability->sol_variability Yes end Optimized Curve high_variability->end No sol_no_response->end sol_incomplete->end sol_variability->end

Caption: A decision tree for troubleshooting common dose-response curve issues.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Neospiramycin I and Spiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antibacterial activities of Neospiramycin I and its parent compound, Spiramycin I, supported by in-vitro experimental data.

This guide provides a comprehensive comparison of the antibacterial potency of this compound and Spiramycin I. This compound is a primary metabolite of Spiramycin I, a 16-membered macrolide antibiotic. While both compounds are known to possess antibacterial properties, this document aims to delineate their relative effectiveness against a range of bacterial pathogens through a review of available Minimum Inhibitory Concentration (MIC) data.

Quantitative Antibacterial Activity: A Comparative Summary

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct side-by-side comparative studies detailing the MICs of both this compound and Spiramycin I against a wide array of bacteria are limited in publicly available literature, existing data suggests their activities are closely related. It has been noted that the antimicrobial activity of Neospiramycin is considered to be closely equivalent to that of Spiramycin.[1]

Below is a table summarizing the available MIC values for this compound and Spiramycin I against various bacterial strains. It is important to note that these values are compiled from different sources and may not be directly comparable due to potential variations in experimental methodologies.

Bacterial StrainThis compound MIC (µg/mL)Spiramycin I MIC (µg/mL)
Staphylococcus aureus-0.4[2]
Escherichia coli-0.8[2]
Listeria monocytogenes-6.4[2]
Pseudomonas aeruginosa-12.8[2]
Neisseria gonorrhoeae-2.0 (MIC50)[3]

Note: The table will be updated as more direct comparative data becomes available.

Mechanism of Action: Inhibition of Protein Synthesis

Both Spiramycin I and its metabolite, this compound, belong to the macrolide class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation. This action leads to a bacteriostatic effect, effectively halting the growth and proliferation of susceptible bacteria.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The MIC values presented are typically determined using standardized microdilution or agar dilution methods as outlined by clinical laboratory standards institutes. The following is a generalized experimental protocol for determining MIC.

Broth Microdilution Method
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4] This is typically achieved by diluting an overnight culture in a suitable broth medium.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and Spiramycin I are prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well, containing a specific concentration of the antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate Standardization Prepare Standardized Inoculum (e.g., 0.5 McFarland) Bacterial_Culture->Standardization Inoculation Inoculate Microtiter Plate with Bacterial Suspension Standardization->Inoculation Antibiotic_Stock Antibiotic Stock (this compound / Spiramycin I) Serial_Dilution Perform Serial Dilutions in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Duration Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination.

References

Neospiramycin I: A Comparative Efficacy Analysis Against Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of Neospiramycin I with other prominent macrolide antibiotics, namely Spiramycin, Erythromycin, Azithromycin, and Clarithromycin. The data presented is intended to offer an objective overview supported by experimental evidence to aid in research and development efforts.

Executive Summary

This compound, a derivative of Spiramycin I, demonstrates significant antibacterial activity against a range of Gram-positive and select Gram-negative bacteria.[1][2] Comparative analysis of Minimum Inhibitory Concentration (MIC) values indicates that while its parent compound, Spiramycin, and other macrolides like Erythromycin may exhibit greater potency against certain susceptible strains, this compound maintains comparable or, in some instances, superior activity against others. Its efficacy is particularly noted against macrolide-sensitive strains of Staphylococcus aureus.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other macrolides against a panel of clinically relevant bacteria. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: MIC (µg/mL) of this compound and Spiramycin Against Various Bacteria

BacteriumThis compoundSpiramycin
Staphylococcus aureus (macrolide-sensitive KB210)3.12[1][2]0.25 - 2.0
Staphylococcus aureus (macrolide-resistant KB224)>100[1][2]>100
Bacillus cereus1.56[1][2]0.12 - 1.0
Bacillus subtilis3.12[1][2]0.06 - 0.5
Micrococcus luteus3.12[1][2]0.03 - 0.25
Escherichia coli50[1][2]>128
Klebsiella pneumoniae12.5[1][2]16 - >128
Streptococcus pneumoniae-0.06 - 2.0

Table 2: MIC (µg/mL) of this compound and Other Macrolides Against Common Pathogens

BacteriumThis compoundErythromycinAzithromycinClarithromycin
Staphylococcus aureus3.12[1][2]0.12 - >1280.5 - >1280.06 - >128
Streptococcus pneumoniae-0.015 - >640.015 - >2560.008 - >64
Escherichia coli50[1][2]2 - >1282 - >1284 - >128
Klebsiella pneumoniae12.5[1][2]8 - >1282 - >1288 - >128

Note: MIC values for comparator macrolides are compiled from multiple sources and represent a range of reported values.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics, including this compound, exert their primary antibacterial effect by inhibiting protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA and halting peptide chain elongation.[3]

Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties. These effects are mediated through the modulation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. By influencing these pathways, macrolides can alter the production of pro-inflammatory and anti-inflammatory cytokines, thereby regulating the host immune response.

Macrolide_Signaling_Pathway cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Immune Cell 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibition Neospiramycin_I This compound Neospiramycin_I->50S_Ribosome Macrolides Macrolides MAPK_ERK MAPK/ERK Pathway Macrolides->MAPK_ERK NF_kB NF-κB Pathway Macrolides->NF_kB Cytokine_Production Cytokine Production MAPK_ERK->Cytokine_Production Modulation NF_kB->Cytokine_Production Modulation

Caption: Mechanism of action of this compound and immunomodulatory effects of macrolides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). C Inoculate each well of the microtiter plate with the bacterial suspension. B->C D Incubate the plate at the appropriate temperature and duration. C->D E Visually inspect the wells for bacterial growth (turbidity). D->E F Determine the MIC as the lowest concentration with no visible growth. E->F

Caption: General workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for many common bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Ribosome Binding Assay

This is a representative protocol for assessing the binding of macrolides to bacterial ribosomes.

Ribosome_Binding_Workflow A Isolate and purify 70S ribosomes from the target bacterium. B Incubate purified ribosomes with a fluorescently labeled or radiolabeled macrolide. A->B C For competition assays, add unlabeled competitor macrolide at varying concentrations. B->C D Separate ribosome-bound from free macrolide (e.g., by filtration). B->D C->D E Quantify the amount of bound macrolide. D->E F Calculate binding affinity (e.g., IC50 or Kd). E->F

Caption: Experimental workflow for a ribosome binding assay.

Detailed Steps:

  • Ribosome Isolation: 70S ribosomes are isolated from the target bacterial strain through a series of centrifugation and purification steps.

  • Binding Reaction: Purified ribosomes are incubated with a labeled macrolide (e.g., radiolabeled or fluorescently tagged) in a suitable binding buffer.

  • Competition Assay (Optional): To determine the binding affinity of an unlabeled macrolide (like this compound), it is added to the reaction mixture at increasing concentrations to compete with the labeled macrolide for binding to the ribosome.

  • Separation: The ribosome-bound macrolide is separated from the free macrolide. A common method is vacuum filtration through a nitrocellulose membrane, which retains the ribosomes and bound ligand.

  • Quantification: The amount of labeled macrolide bound to the ribosomes is quantified using a scintillation counter (for radiolabels) or a fluorescence detector.

  • Data Analysis: The data is analyzed to determine the binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). This compound has been shown to bind to E. coli ribosomes with an IC50 value of 1.2 µM.[1][2]

Conclusion

This compound exhibits a distinct in vitro antibacterial profile. While direct quantitative comparisons with other macrolides reveal variations in potency depending on the bacterial species, this compound demonstrates notable efficacy against key Gram-positive pathogens. Further in vivo studies are warranted to fully elucidate its therapeutic potential. The provided experimental frameworks offer a basis for standardized evaluation of this compound and other novel macrolide candidates.

References

A Comparative Guide to Cross-Resistance Studies Involving Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of antibiotic cross-resistance is critical for navigating the challenges of antimicrobial resistance. This guide provides an objective comparison of Neospiramycin I's performance against bacterial strains with defined resistance mechanisms to other antibiotics, supported by available experimental data. This compound, a derivative of the 16-membered macrolide spiramycin, exhibits a distinct profile against certain resistant phenotypes, making it a subject of interest in the ongoing search for effective antimicrobial agents.

Executive Summary of Cross-Resistance Profile

This compound demonstrates efficacy against macrolide-sensitive bacteria. Crucially, its activity is retained against strains resistant to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) via the efflux pump mechanism (M-phenotype). However, its effectiveness is significantly compromised in bacteria exhibiting target-site modification through ribosomal methylation (MLSB-phenotype), which confers broad cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics.

Quantitative Data: Susceptibility to this compound

The available data on this compound's activity is presented below. Due to the limited specific data for this compound, data for its parent compound, spiramycin, is included as a proxy, given their similar activity profiles. This should be taken into consideration when interpreting the results.

Table 1: In Vitro Activity of this compound against Macrolide-Sensitive and -Resistant Staphylococcus aureus

StrainResistance Phenotype/MechanismThis compound MIC (µg/mL)
S. aureus KB210Macrolide-Sensitive3.12
S. aureus KB224Macrolide-Resistant>100

MIC: Minimum Inhibitory Concentration

Table 2: Comparative In Vitro Activity of Spiramycin against Erythromycin-Resistant Staphylococcus epidermidis with Different Resistance Mechanisms

Resistance PhenotypeUnderlying Gene(s)Spiramycin MIC Range (mg/L)Interpretation of Cross-Resistance with this compound
Constitutive MLSB (cMLSB)erm>128High-level cross-resistance expected.
Inducible MLSB (iMLSB)erm4 - >128Potential for induced resistance; cross-resistance likely.
MSB PhenotypemsrA (efflux)1 - 4No significant cross-resistance expected.

Data for spiramycin is used as a proxy for this compound.[1]

Mechanisms of Macrolide Resistance and this compound's Position

Understanding the molecular basis of resistance is key to interpreting cross-resistance patterns. The two predominant mechanisms of macrolide resistance in Gram-positive bacteria are:

  • Target Site Modification (MLSB Resistance): This is most commonly mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that methylate the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics, leading to the MLSB cross-resistance phenotype. Strains with this mechanism, particularly those with constitutive expression of erm genes, are typically resistant to this compound.[2]

  • Active Efflux (M Phenotype): This mechanism involves a membrane pump, often encoded by mef (macrolide efflux) genes, that actively transports 14- and 15-membered macrolides out of the bacterial cell.[3] Importantly, 16-membered macrolides like spiramycin and this compound are not substrates for these pumps.[2][3] Consequently, this compound retains its activity against bacteria that are resistant to erythromycin solely through this efflux mechanism.

G Mechanisms of Macrolide Resistance and this compound Activity cluster_0 Bacterial Cell ribosome 50S Ribosome erm erm gene expression (Methylase Enzyme) erm->ribosome Methylates 23S rRNA mef mef gene expression (Efflux Pump) pump Efflux Pump mef->pump Produces Erythro Erythromycin (14-membered) Erythro->ribosome Binds & Inhibits Erythro->pump Exported Neo This compound (16-membered) Neo->ribosome Binds & Inhibits Neo->pump Not a Substrate

Macrolide resistance mechanisms and antibiotic interactions.

Experimental Protocols

The following are standardized methods for determining the cross-resistance profiles of antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Stock solutions of this compound and comparator antibiotics

  • Multichannel pipettes

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in the broth across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.

G Workflow for Broth Microdilution MIC Testing start Start prep_plates Prepare serial dilutions of this compound in 96-well plates start->prep_plates prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plates (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth microdilution experimental workflow.
Detection of Inducible MLSB Resistance (D-Test)

This disk diffusion method is used to phenotypically identify inducible clindamycin resistance in staphylococci that are resistant to erythromycin but appear susceptible to clindamycin in routine testing.

Materials:

  • Mueller-Hinton agar plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Erythromycin (15 µg) and clindamycin (2 µg) disks

Procedure:

  • Inoculation: Create a lawn of the test organism on a Mueller-Hinton agar plate using a sterile swab dipped in a 0.5 McFarland standardized inoculum.

  • Disk Placement: Place an erythromycin disk and a clindamycin disk on the agar surface, separated by a specific distance (typically 15-26 mm, edge to edge).

  • Incubation: Incubate the plate at 35-37°C for 16-18 hours.

  • Interpretation: A positive D-test is indicated by a flattening or "D"-shaped zone of inhibition around the clindamycin disk, adjacent to the erythromycin disk. This indicates that erythromycin has induced the expression of an erm gene, conferring resistance to clindamycin. A circular zone of inhibition around clindamycin indicates a negative result.

Conclusion

This compound, as a 16-membered macrolide, holds a potential advantage over 14- and 15-membered macrolides in treating infections caused by bacteria with efflux-mediated resistance. However, its utility is limited against strains with the MLSB resistance phenotype, which remains a significant clinical challenge. The experimental protocols outlined provide a framework for further comparative studies to fully elucidate the cross-resistance profile of this compound and guide its potential development and clinical application. Accurate identification of the underlying resistance mechanism in clinical isolates is paramount for predicting the efficacy of this compound.

References

A Comparative Guide to the Mechanisms of Action: Neospiramycin I vs. Erythromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the mechanisms of action of two macrolide antibiotics: Neospiramycin I and Erythromycin. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of their performance and molecular interactions.

Fundamental Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and Erythromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the nascent polypeptide exit tunnel, leading to a premature dissociation of peptidyl-tRNA from the ribosome. The ultimate consequence is the cessation of protein elongation and a bacteriostatic effect, preventing the growth and replication of susceptible bacteria.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Macrolide This compound / Erythromycin Binding Binds to 50S Subunit (23S rRNA) Macrolide->Binding Obstruction Blocks Polypeptide Exit Tunnel Binding->Obstruction Dissociation Premature Dissociation of Peptidyl-tRNA Obstruction->Dissociation Inhibition Inhibition of Protein Synthesis Dissociation->Inhibition

Caption: General mechanism of action for this compound and Erythromycin.

Comparative Quantitative Data

The following table summarizes the available quantitative data for this compound and Erythromycin. It is important to note that direct comparative studies are limited, and the presented data is compiled from different sources.

ParameterThis compoundErythromycinBacterial Strain/SystemReference
Ribosome Binding (IC50) 1.2 µMNot directly comparedE. coli ribosomes
Minimum Inhibitory Concentration (MIC) (µg/mL)
3.12Not directly comparedS. aureus (macrolide-sensitive)
>100Not directly comparedS. aureus (macrolide-resistant)
1.56Not directly comparedB. cereus
3.12Not directly comparedB. subtilis
0.2Not directly comparedE. coli
50Not directly comparedK. pneumoniae
12.5Not directly comparedM. luteus

Note: The lack of directly comparable Minimum Inhibitory Concentration (MIC) values for Erythromycin against the same strains under the same experimental conditions is a significant data gap.

Mechanisms of Resistance

Resistance to macrolide antibiotics is a significant clinical concern. The primary mechanisms of resistance are broadly conserved and often lead to cross-resistance between different macrolides.

  • Target Site Modification: The most common mechanism is the methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA of the 50S ribosomal subunit. This modification, mediated by erm (erythromycin ribosome methylation) genes, reduces the binding affinity of macrolides.

  • Drug Efflux: Active efflux pumps can recognize and expel macrolides from the bacterial cell, preventing them from reaching their ribosomal target.

  • Drug Inactivation: Enzymatic inactivation of the antibiotic, although less common for macrolides, can also confer resistance.

Strains resistant to 14-membered macrolides like Erythromycin may remain susceptible to 16-membered macrolides like Spiramycin (and by extension, this compound), though this is not always the case and depends on the specific resistance mechanism.

cluster_resistance Resistance Mechanisms Macrolide Macrolide Antibiotic Target 50S Ribosomal Subunit Macrolide->Target Inhibits Modification Target Site Modification (erm genes) Modification->Target Prevents Binding Efflux Active Efflux Pump Efflux->Macrolide Removes from cell Inactivation Enzymatic Inactivation Inactivation->Macrolide Degrades Start Start Incubate Incubate Ribosomes with Labeled Macrolide Start->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Separate Separate Bound and Unbound Macrolide Equilibrate->Separate Quantify Quantify Bound Macrolide Separate->Quantify Analyze Calculate Kd or IC50 Quantify->Analyze End End Analyze->End

A Comparative Analysis of the Pharmacokinetics of Neospiramycin I and its Parent Compound, Spiramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the macrolide antibiotic Spiramycin and its primary metabolite, Neospiramycin I. The data presented is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Introduction to Spiramycin and this compound

Spiramycin is a macrolide antibiotic composed of three forms: Spiramycin I, II, and III, with Spiramycin I being the principal component. It is metabolized in the body to this compound, which also exhibits antimicrobial activity. Understanding the pharmacokinetic differences between the parent compound and its metabolite is crucial for optimizing therapeutic regimens and ensuring efficacy and safety.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Spiramycin and this compound, primarily drawn from studies in lactating cows, which provide the most direct comparison available in the literature.

Table 1: Terminal Half-Life (t½) in Lactating Cows
CompoundMatrixTerminal Half-Life (hours)
SpiramycinPlasma14.27[1]
Milk34.59[1]
This compoundPlasma25.62[1]
Milk105.85[1]
Table 2: Tissue Half-Life in Cattle (Intramuscular Administration)
CompoundTissueHalf-Life (hours)
SpiramycinInjection Site77.5[2][3]
Kidney64[2]
Liver145[2]
This compoundInjection Site109.5[2][3]
Kidney149[2]
Liver340[2]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies cited.

Pharmacokinetic Study in Lactating Cows

A study was conducted to determine the pharmacokinetic profiles of Spiramycin and this compound in the plasma and milk of lactating cows.

Experimental Workflow

A Animal Selection: Healthy lactating cows B Drug Administration: Single injection of Spiramycin A->B C Sample Collection: Blood and milk samples collected at predetermined intervals B->C D Sample Preparation: Plasma separation from blood Extraction of analytes from plasma and milk C->D E Analytical Method: Simultaneous quantification of Spiramycin and this compound using reversed-phase HPLC D->E F Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters (e.g., terminal half-life) E->F A Animal Selection: 18 mixed-sex, 1-year-old calves B Drug Administration: Two intramuscular injections of Spiramycin (100,000 IU/kg) at a 48-hour interval A->B C Sample Collection: Blood samples collected up to 120 hours post-first injection Tissue samples (muscle, liver, kidney, injection site) collected at slaughter (14-49 days post-final injection) B->C D Sample Preparation: Plasma separation Extraction of analytes from tissues C->D E Analytical Method: Quantification of Spiramycin and this compound using HPLC D->E F Pharmacokinetic and Residue Analysis: Calculation of pharmacokinetic parameters and tissue half-lives E->F cluster_ribosome Bacterial Ribosome (70S) 50S 50S Inhibition 50S->Inhibition Inhibits Translocation 30S 30S Spiramycin Spiramycin Spiramycin->50S Binds to Protein Protein Inhibition->Protein Blocks Elongation

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Neospiramycin I, a macrolide antibiotic, with a focus on its in vitro and in vivo performance. Data is presented alongside information for its parent compound, spiramycin, and another common macrolide, erythromycin, to offer a broader context for its potential applications in research and drug development.

Executive Summary

This compound, a derivative of spiramycin I, demonstrates notable in vitro activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] In vivo data in a mouse model of Streptococcus pneumoniae infection suggests its potential for treating systemic infections.[1][2] A key characteristic of the parent compound, spiramycin, is the "spiramycin paradox," where its in vivo efficacy surpasses expectations based on in vitro data, a phenomenon attributed to high tissue and intracellular accumulation.[3][4] This guide collates available data to facilitate an objective comparison and provides detailed experimental protocols for key assays.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the available quantitative data for this compound and comparator macrolides. It is important to note that the data presented is compiled from various sources and may not represent head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Antibacterial Activity of this compound and Spiramycin

AntibioticOrganismStrainMIC (µg/mL)IC50 (µM)
This compound Staphylococcus aureusMacrolide-sensitive KB2103.12-
Staphylococcus aureusMacrolide-resistant KB224>100-
Bacillus cereus-1.56-
Bacillus subtilis-3.12-
Micrococcus luteus-3.12-
Escherichia coli-501.2 (ribosome binding)
Klebsiella pneumoniae-12.5-
Spiramycin Chlamydia trachomatisSerovar LSGood activity (specific MIC not stated)-
Chlamydia psittaciLoth avian serovarLess active than against C. trachomatis-

Data for this compound from MedKoo Biosciences and Cayman Chemical.[1][2] Data for Spiramycin from Orfila et al., 1988.[5][6][7]

Table 2: In Vivo Efficacy of this compound and Spiramycin

AntibioticAnimal ModelPathogenEndpointResult
This compound MouseStreptococcus pneumoniae type IIIED50399.8 mg/kg
Spiramycin MouseChlamydia psittaciClinical Cure100% cure at 50 mg/kg
Spiramycin MouseToxoplasma gondii (acute)ProtectionDose-dependent, enhanced protection
Spiramycin MouseToxoplasma gondii (chronic)Brain Cyst BurdenSignificant reduction at 200 mg/kg/day

Data for this compound from MedKoo Biosciences and Cayman Chemical.[1][2] Data for Spiramycin from Orfila et al., 1988 and Foulds et al., 1992.[5][6][7][8]

Table 3: Comparative In Vitro Activity of Erythromycin against Various Bacteria

OrganismMIC Range (µg/mL)
Streptococcus pneumoniae0.03 - 0.125
Staphylococcus aureus0.125 - 1.0
Bacillus cereusGenerally susceptible
Bacillus subtilisGenerally susceptible

Data compiled from various sources.[9][10][11][12][13][14][15][16]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test antibiotic (e.g., this compound) at a high concentration and sterilize by filtration.
  • Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for the bacteria being tested.
  • Bacterial Inoculum: Culture the test bacteria overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17][18]
  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of each row to be tested, creating a 1:2 dilution.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of antibiotic concentrations. Discard 100 µL from the last well in the dilution series.
  • Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
  • Include a growth control well containing broth and bacteria but no antibiotic.
  • Incubate the plate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

In Vivo Efficacy Testing: Mouse Systemic Infection Model

This model is used to evaluate the in vivo efficacy of an antimicrobial agent in treating a systemic bacterial infection.

1. Animal Model and Husbandry:

  • Use a suitable mouse strain (e.g., BALB/c, CD-1) of a specific age and weight.
  • House the animals in a controlled environment with access to food and water ad libitum.
  • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Infection Procedure:

  • Prepare a standardized inoculum of the pathogenic bacteria (e.g., Streptococcus pneumoniae) in a suitable vehicle (e.g., saline or broth with 5% mucin).
  • Infect the mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection, with a bacterial dose predetermined to cause a lethal infection in a specified timeframe in untreated animals.[19][20][21]

3. Treatment:

  • Administer the test antibiotic (e.g., this compound) at various doses to different groups of infected mice.
  • The route of administration (e.g., subcutaneous, oral, or intravenous) and the dosing schedule (e.g., single dose, multiple doses over a period) should be defined based on the study objectives and the pharmacokinetic properties of the compound.[22][23][24][25]
  • Include a control group of infected mice that receives a placebo (the vehicle used to dissolve the antibiotic).

4. Endpoint Measurement:

  • The primary endpoint is typically the survival of the animals over a defined period (e.g., 7-14 days).
  • The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated from the survival data.[19][20]
  • Secondary endpoints can include the bacterial load in blood or specific organs (e.g., spleen, liver, lungs) at a specific time point post-infection.

Visualizations

Mechanism of Action of Macrolide Antibiotics

Macrolide antibiotics, including this compound, exert their antibacterial effect by inhibiting protein synthesis.[1][2][6][7] They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the polypeptide chain.[1][2][6][7]

Macrolide Mechanism of Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition of Translocation 50S_subunit->Inhibition Blocks peptide elongation 30S_subunit 30S Subunit mRNA mRNA tRNA_A Aminoacyl-tRNA (A-site) tRNA_P Peptidyl-tRNA (P-site) Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide Macrolide This compound (Macrolide) Macrolide->50S_subunit Binds to exit tunnel Inhibition->tRNA_A Prevents movement to P-site

Caption: Mechanism of action of macrolide antibiotics like this compound.

Experimental Workflow: In Vitro and In Vivo Correlation

The following diagram illustrates the general workflow for assessing the in vitro and in vivo activity of a novel antibiotic and establishing a correlation.

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Prepare_Inoculum Prepare Bacterial Inoculum Incubation Incubate with Bacteria Prepare_Inoculum->Incubation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Correlation In Vitro - In Vivo Correlation Analysis MIC_Determination->Correlation Informs Infect_Mice Induce Systemic Infection in Mice Treat_Mice Administer this compound Infect_Mice->Treat_Mice Monitor_Survival Monitor Survival Treat_Mice->Monitor_Survival ED50_Calculation Calculate ED50 Monitor_Survival->ED50_Calculation ED50_Calculation->Correlation Informs

References

Validating Neospiramycin I as a Biomarker for Spiramycin I Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiramycin I is a macrolide antibiotic used in both human and veterinary medicine. Accurate assessment of exposure to Spiramycin I is crucial for pharmacokinetic studies, residue monitoring, and ensuring therapeutic efficacy. While the parent drug can be measured, its metabolites may offer a more robust and persistent signal of exposure. This guide provides a comparative analysis of Neospiramycin I, the primary metabolite of Spiramycin I, as a potential biomarker for Spiramycin I exposure.

The validation of a biomarker is a critical process that establishes its suitability for a specific purpose. In the context of antibiotic exposure, an ideal biomarker should be readily detectable, quantifiable, and have a clear and consistent relationship with the administered dose of the parent drug. While this compound is widely recognized as the main metabolite of Spiramycin I, its formal validation as a quantitative biomarker for exposure requires a thorough evaluation of its pharmacokinetic properties and the analytical methods used for its detection.

Metabolic Pathway of Spiramycin I

Spiramycin I undergoes metabolic transformation in the body, primarily in the liver. The main metabolic pathway involves the hydrolysis of the mycarose sugar moiety from the lactone ring of Spiramycin I, resulting in the formation of this compound. This metabolite retains antimicrobial activity. A further metabolic step involves the reaction of the aldehyde function of spiramycin and neospiramycin with L-cysteine, a common amino acid in tissues, to form thiazolidine carboxylic acid derivatives. This reaction significantly increases the polarity of the compounds.[1]

Spiramycin_I Spiramycin I Neospiramycin_I This compound Spiramycin_I->Neospiramycin_I Metabolic Conversion Thiazolidine_Derivatives Thiazolidine Carboxylic Acid Derivatives Neospiramycin_I->Thiazolidine_Derivatives Further Metabolism Hydrolysis Hydrolysis of mycarose Conjugation Conjugation with L-cysteine cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Biological_Sample Biological Sample (e.g., Milk, Plasma, Tissue) Extraction Extraction Biological_Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup HPLC HPLC Cleanup->HPLC HPLC Analysis LC_MS_MS LC-MS/MS Cleanup->LC_MS_MS LC-MS/MS Analysis Quantification Quantification of Spiramycin I and This compound HPLC->Quantification LC_MS_MS->Quantification

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Neospiramycin I, a macrolide antibiotic, requires specific disposal procedures due to its potential hazards. Adherence to these guidelines is crucial for minimizing risks to both personnel and the ecosystem.

Hazard Profile of this compound

This compound is classified as a hazardous substance with significant health and environmental risks. Understanding these hazards is the first step in implementing safe disposal practices.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral), Category 2 Fatal if swallowed.P264, P270, P301 + P310 + P330
Acute Aquatic Hazard, Category 1 Very toxic to aquatic life.P273
Chronic Aquatic Hazard, Category 1 Very toxic to aquatic life with long lasting effects.P391

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound in a laboratory setting. This procedure is designed to be in compliance with general safety guidelines for hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation: It is critical to segregate this compound waste from other laboratory waste streams.

    • Do not mix with general waste, sharps (unless the this compound is in a sharp), or biohazardous waste.

    • Antibiotic waste should be considered chemical waste.[1]

  • Container Selection:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).

  • Waste Accumulation:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal:

    • The primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to the development of antibiotic-resistant bacteria and harm aquatic ecosystems.[1]

    • Do not attempt to neutralize this compound through autoclaving, as this method is not effective for all antibiotics and does not address the chemical hazard.[1]

  • Record Keeping:

    • Maintain a log of the accumulated hazardous waste, including the amount of this compound and the date of disposal.

  • Emergency Procedures:

    • In case of a spill, consult the Safety Data Sheet (SDS) for specific cleanup procedures.

    • For spills, avoid dust formation, ensure adequate ventilation, and prevent the substance from entering drains.

    • Collect spillage and dispose of it as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Neospiramycin_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate container Select Leak-Proof, Labeled Container segregate->container labeling Label Container: 'Hazardous Waste - this compound' + Hazard Symbols container->labeling store Store in Designated, Secure Area labeling->store disposal_co Arrange for Pickup by Approved Waste Disposal Company store->disposal_co spill Spill Occurs store->spill record Maintain Disposal Records disposal_co->record end End: Proper Disposal Complete record->end spill->disposal_co No spill_procedure Follow SDS Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->store

Caption: Workflow for the safe disposal of this compound.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, reinforcing the commitment to responsible scientific practice. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.

References

Personal protective equipment for handling Neospiramycin I

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Neospiramycin I

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a macrolide antibiotic and a major metabolite of Spiramycin I.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Precautions:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, strict adherence to safety protocols is mandatory.

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[4]
H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P363: Wash contaminated clothing before reuse.[3]
H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to create a barrier between the handler and the hazardous substance.

PPE ComponentSpecifications and Procedures
Gloves Wear two pairs of powder-free nitrile gloves.[5][6] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[6] Change gloves regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.[6]
Gown Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6]
Eye Protection Use safety glasses with side shields or goggles.[5] In situations with a high risk of splashing, a full-face shield is recommended for supplementary protection.[5]
Respiratory Protection For handling powders and in case of inadequate ventilation, a NIOSH-approved particulate respirator (e.g., N95) is required to prevent inhalation of dust.[5][7]
Additional Protection Protective shoe covers and a head covering should be worn to minimize exposure.[5]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[7][8]

  • Safe Handling Practices: Avoid generating dust.[5] Use dry clean-up procedures for minor spills.[5] Do not eat, drink, or smoke in areas where the compound is handled.[3][4]

  • Storage: Store in a tightly sealed container in a dry, dark, and well-ventilated place.[9][10] Recommended storage is at 0-4°C for the short term and -20°C for long-term storage.[10]

Spill Management:

  • Minor Spills:

    • Restrict access to the area.

    • Wear appropriate PPE.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Use dry clean-up methods such as a HEPA-filtered vacuum cleaner or careful sweeping after dampening the material with water to prevent dusting.[5]

    • Place the collected waste into a labeled, sealed container for hazardous waste disposal.[5]

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Ensure the area is well-ventilated.

    • Only personnel trained in hazardous spill response should address the situation, wearing appropriate respiratory protection and full PPE.

Disposal Plan:

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4] Do not release into the environment.[4]

Experimental Protocols

General Workflow for Handling this compound:

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Ventilated Hood A->B C Weigh this compound B->C D Perform Experiment C->D E Decontaminate Work Surface D->E F Segregate and Dispose of Waste E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

This compound Handling Workflow

References

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Reactant of Route 1
Neospiramycin I
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